Dermaseptin-7
Description
Overview of Antimicrobial Peptides (AMPs) as Host Defense Molecules
Antimicrobial peptides (AMPs), also known as host defense peptides (HDPs), are integral components of the innate immune system found across all classes of life. wikipedia.org These small, gene-encoded molecules serve as a first line of defense against a wide array of pathogenic microorganisms, including bacteria, fungi, viruses, and protozoa. wikipedia.orgasm.orgweizmann.ac.il
Characteristically, AMPs are cationic, meaning they possess a positive charge, and are amphipathic, containing both hydrophobic and hydrophilic regions. wikipedia.orgmdpi.com This dual nature allows them to preferentially interact with and disrupt the negatively charged membranes of microbes, leading to cell death. weizmann.ac.ilsci-hub.se Unlike many conventional antibiotics that target specific metabolic pathways, the membrane-disruptive mechanism of action of many AMPs is thought to be a key factor in their ability to circumvent the development of microbial resistance. wikipedia.orgmdpi.com
AMPs exhibit a remarkable diversity in their amino acid sequences and secondary structures, which can include α-helical, β-sheet, loop, and extended conformations. wikipedia.orgasm.org Beyond their direct microbicidal effects, many AMPs also possess immunomodulatory functions, capable of influencing the host's immune response to infection. asm.orgmdpi.com
The Dermaseptin (B158304) Family: Origin and Biological Significance in Amphibians
The dermaseptin family of peptides is primarily isolated from the skin secretions of frogs belonging to the Hylidae family, particularly those of the Phyllomedusa genus. sci-hub.seoup.comnih.gov These secretions are a rich source of a diverse array of biologically active peptides that play a crucial role in the frog's defense against predators and microbial pathogens in their environment. oup.comresearchgate.net
Dermaseptins are characterized as a superfamily of gene-encoded peptides that, despite variations in their antimicrobial domains, are derived from precursors with highly conserved N-terminal preprosequences. sci-hub.seresearchgate.net This genetic relationship points to a common evolutionary origin, with subsequent diversification leading to a wide range of structurally and functionally distinct peptides. sci-hub.se Typically, dermaseptins are linear, cationic peptides composed of 28 to 34 amino acids. oup.comnih.gov A conserved tryptophan residue at the third position from the N-terminus is a common feature of many dermaseptins. oup.com In a hydrophobic environment, such as a microbial membrane, they adopt an α-helical conformation, which is critical for their antimicrobial activity. oup.commedchemexpress.com
The biological significance of dermaseptins for amphibians is profound. They provide a potent chemical shield against a multitude of microorganisms present in their often damp and microbially rich habitats, thus forming a vital part of their innate immune defense. sci-hub.seoup.com
Evolution of Research on Dermaseptin Peptides, including Dermaseptin-7
Research into the dermaseptin family began with the isolation and characterization of the first members from the skin of the South American frog Phyllomedusa sauvagii. nih.govnih.gov Initial studies quickly established their potent, broad-spectrum antimicrobial activity against a range of bacteria and fungi. sci-hub.semedchemexpress.com This discovery opened up a new avenue of research into naturally occurring antimicrobial agents.
Over the years, numerous dermaseptin peptides have been identified from various Phyllomedusa species. mdpi.comresearchgate.net Research has expanded from simple antimicrobial screening to more in-depth investigations into their mechanisms of action, structure-activity relationships, and potential therapeutic applications. soton.ac.ukresearchgate.net
Scope and Research Imperatives for Dermaseptin-Related Compounds
The scope of research on dermaseptin-related compounds is broad, encompassing fundamental biochemistry, microbiology, and pharmacology. nih.govsoton.ac.uk Current and future research imperatives focus on several key areas:
Mechanism of Action: While the membrane-disruptive properties of dermaseptins are well-documented, a more detailed understanding of their interactions with specific membrane components and their potential intracellular targets is needed. researchgate.netplos.org
Structure-Activity Relationship Studies: The design and synthesis of dermaseptin analogs with improved potency, selectivity, and stability are a major focus. asm.orgasm.org By modifying the amino acid sequence, researchers aim to enhance antimicrobial efficacy while minimizing potential toxicity to mammalian cells.
Therapeutic Potential: Investigating the efficacy of dermaseptin-related compounds in preclinical models of infection is a critical step towards their potential development as therapeutic agents. soton.ac.uknih.gov This includes exploring their activity against multidrug-resistant pathogens.
Broadening Applications: Research is also exploring the potential of dermaseptins beyond their antimicrobial properties, including their anticancer and antiviral activities. mdpi.comnih.govpreprints.org
The continued exploration of this compound and other members of this peptide family holds significant promise for the discovery of new lead compounds in the fight against infectious diseases and other health challenges.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ALWKDVLKKIGTVALHAGKAALGAVADTISQ |
Origin of Product |
United States |
Discovery and Isolation Methodologies of Dermaseptin Peptides
Historical Context of Dermaseptin (B158304) Peptide Identification
The journey into the world of dermaseptins began with traditional biochemical approaches. The inaugural member of this family, Dermaseptin S1, was first isolated from the skin of the Phyllomedusa sauvagii frog. researchgate.net The initial methodologies were centered around the direct purification of the peptide from the frog's skin secretions. This process typically involved a multi-step protocol that included molecular sieve filtration to separate molecules based on size, followed by ion-exchange chromatography, which separates molecules based on their net charge. mdpi.comnih.gov The final purification step often utilized reversed-phase high-performance liquid chromatography (RP-HPLC), a powerful technique for separating peptides based on their hydrophobicity. researchgate.netmdpi.com The primary structure of the isolated peptide was then determined using methods like automated Edman degradation, a process that sequentially removes amino acid residues from the N-terminus of the peptide for identification. mdpi.comnih.gov This foundational work laid the groundwork for understanding the chemical nature of dermaseptins and paved the way for more advanced discovery techniques.
Contemporary Approaches for Novel Dermaseptin Discovery
The advent of molecular biology has revolutionized the discovery of novel dermaseptin peptides, allowing for more rapid and detailed identification of these molecules and their genetic precursors.
Molecular Cloning Techniques (e.g., RACE-PCR, Shotgun Cloning)
Modern discovery pipelines heavily rely on molecular cloning to identify the cDNA encoding dermaseptin precursors from the frog's skin secretion. nih.govnih.gov Techniques such as Rapid Amplification of cDNA Ends (RACE-PCR) have been instrumental in identifying the full-length cDNA sequences of dermaseptin precursors. nih.govfrontiersin.orgthedp.com This method allows for the amplification of nucleic acid sequences from a messenger RNA (mRNA) template between a defined internal site and an unknown sequence at either the 3' or 5' -end of the mRNA.
Another powerful technique is "shotgun" cloning. This approach involves creating a cDNA library from the mRNA isolated from the frog's skin secretion. nih.govnih.gov From this library, specific cDNAs encoding dermaseptin precursors can be identified and sequenced. This strategy has been successfully used to identify numerous novel dermaseptins, including Dermaseptin-SS1 from Phyllomedusa tarsius and Der-PS4 from Phyllomedusa sauvagii. nih.govnih.govmdpi.com
Chromatographic Separation and Spectrometric Characterization (e.g., RP-HPLC, MS/MS Fragmentation)
While molecular cloning reveals the genetic blueprint of dermaseptins, the physical peptide must still be isolated and characterized to confirm its structure and activity. Reversed-phase high-performance liquid chromatography (RP-HPLC) remains a cornerstone of this process, used to fractionate the complex mixture of peptides present in the crude skin secretion. nih.govmdpi.com
The fractions obtained from RP-HPLC are then analyzed using mass spectrometry (MS). Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is often used to determine the molecular weight of the peptides in each fraction. mdpi.com To confirm the primary amino acid sequence predicted from the cDNA, tandem mass spectrometry (MS/MS) fragmentation is employed. nih.govmdpi.com In this technique, the peptide of interest is isolated in the mass spectrometer and fragmented, and the masses of the resulting fragments are used to deduce the amino acid sequence. This combination of chromatographic separation and mass spectrometric analysis provides definitive confirmation of the novel peptide's structure. nih.govmdpi.com
Identification of Specific Dermaseptin Variants
The application of these contemporary methodologies has led to the identification of a diverse array of dermaseptin variants, each with unique structural and functional properties.
Dermaseptin-PH : Discovered in the skin secretion of the South American orange-legged leaf frog, Pithecopus hypochondrialis, the cDNA encoding the precursor of Dermaseptin-PH was initially identified using RACE-PCR. nih.govfrontiersin.orgthedp.com The predicted primary structure was subsequently confirmed through a combination of RP-HPLC and MS/MS fragmentation of the skin secretion. nih.govfrontiersin.orgthedp.com
Dermaseptin-PP : A novel dermaseptin identified from the skin secretion of the rarely studied South American frog, Phyllomedusa palliata. mdpi.com Its primary structure was determined by analyzing RP-HPLC fractions with MALDI-TOF MS to find the correct molecular weight, followed by LCQ tandem mass spectrometric (MS/MS) fragmentation for sequencing. mdpi.com
Dermaseptin-AC : This peptide was identified from the skin secretion of the red-eyed tree frog, Agalychnis callidryas, using a shotgun cloning approach.
Dermaseptin-PS1 : Isolated from Phyllomedusa sauvagei, the cDNA encoding the biosynthetic precursor of Dermaseptin-PS1 was cloned from a skin secretion-derived cDNA library. The mature peptide's sequence was then confirmed through RP-HPLC separation and subsequent analysis of the relevant fraction.
Der-PS4 : Also discovered in the skin secretion of the waxy monkey tree frog, Phyllomedusa sauvagii, the cDNA encoding the Der-PS4 precursor was identified via "shotgun" cloning. nih.govmdpi.com The mature peptide's amino acid sequence was then confirmed by subjecting the crude skin secretion to RP-HPLC and analyzing the appropriate fraction with MS/MS. nih.govmdpi.com
Structural Characterization and Conformation Activity Relationships of Dermaseptin Peptides
Primary Amino Acid Sequence Analysis and Conserved Motifs in Dermaseptin (B158304) Family
The dermaseptin family is characterized by a notable diversity in amino acid sequences, yet they share common structural motifs that are crucial for their function. sci-hub.semdpi.com These peptides are typically cationic, ranging from 24 to 34 amino acids in length. mdpi.com A hallmark of the dermaseptin family is the high degree of conservation in the N-terminal preprosequence of their precursors, while the C-terminal region, which constitutes the mature antimicrobial peptide, exhibits significant variation. sci-hub.se
The alignment of amino acid sequences from various dermaseptin members reveals both these conserved regions and the variability that gives rise to their diverse antimicrobial spectra and potency. nih.govnih.gov For instance, despite having identical amino acid sequences, some dermaseptins show significant differences in their lytic activities. nih.gov The precursors of dermaseptins also display a conserved architecture, typically consisting of a signal peptide, an acidic spacer region, and the mature peptide sequence, which is released after cleavage at a specific site. mdpi.commdpi.com
Table 1: Amino Acid Sequences of Selected Dermaseptin Peptides
| Peptide Name | Originating Species | Amino Acid Sequence |
|---|---|---|
| Dermaseptin-7 | Phyllomedusa oreades | ALWKDILKNAAKDIL-NH2 |
| Dermaseptin-B2 | Phyllomedusa bicolor | ALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ-NH2 |
| Dermaseptin-PD-1 | Pachymedusa dacnicolor | ALWKNMLKGIGKLAGKAALNAVTKL-NH2 |
| Dermaseptin-PD-2 | Pachymedusa dacnicolor | ALWKNMLKGIGKLAGKAALKAVS-NH2 |
| DRS-CA-1 | Phyllomedusa camba | ALWKNMLKGIGKLAGKAALKAVS-NH2 |
| DRS-DU-1 | Callimedusa duellmani | ALWKNMLKGIGKLAGKAALKAVTKL-NH2 |
This table is for illustrative purposes and includes a selection of dermaseptin peptides to highlight sequence variations and conserved features.
Alpha-Helical Conformations and Amphipathicity in Biomimetic Environments
A defining characteristic of dermaseptins is their ability to adopt an α-helical conformation, particularly upon interaction with biological membranes or in membrane-mimicking environments. mdpi.commdpi.comresearchgate.net In aqueous solutions, these peptides are typically unstructured, existing in a random coil state. nih.gov However, in the presence of lipid bilayers or solvents that mimic the hydrophobicity of a membrane, they undergo a conformational transition to a well-defined α-helical structure. nih.govpeerj.com This transition is crucial for their antimicrobial activity. peerj.com
This induced helicity results in an amphipathic structure, where hydrophobic and hydrophilic amino acid residues are segregated onto opposite faces of the helix. researchgate.net The positively charged (hydrophilic) face, rich in lysine (B10760008) residues, interacts electrostatically with the negatively charged components of microbial membranes. mdpi.comresearchgate.net Simultaneously, the hydrophobic face inserts into the lipid bilayer, disrupting its integrity and leading to cell lysis. mdpi.comresearchgate.net The degree of helicity and the precise arrangement of hydrophobic and hydrophilic residues can vary among different dermaseptins, influencing their specific mechanisms of action and their selectivity towards different microbial targets. peerj.comnih.gov
Biophysical Techniques for Dermaseptin Structural Elucidation
A variety of biophysical techniques are employed to investigate the structure of dermaseptin peptides and understand their conformational changes in different environments. plos.orgoup.commdpi.com These methods provide detailed insights into the secondary and tertiary structures, which are critical for their biological function.
Circular dichroism (CD) spectroscopy is a fundamental technique used to analyze the secondary structure of peptides like dermaseptins. creative-proteomics.comamericanpeptidesociety.org By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can determine the proportion of α-helices, β-sheets, and random coils in a peptide's conformation. creative-proteomics.com
In aqueous solutions, the CD spectra of dermaseptins typically show a single negative band around 198 nm, which is characteristic of a random coil structure. nih.gov However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) solutions or sodium dodecyl sulfate (B86663) (SDS) micelles, the spectra transform significantly. nih.govpeerj.comembrapa.br The appearance of distinct negative bands around 208 nm and 222 nm, along with a positive band below 200 nm, indicates the formation of an α-helical structure. embrapa.brresearchgate.net The intensity of these bands can be used to quantify the percentage of helicity, which often correlates with the peptide's antimicrobial potency. peerj.comnih.gov
Fourier-Transform Infrared (FTIR) spectroscopy is another valuable tool for studying the secondary structure of peptides. nih.govnih.govspectroscopyonline.com It works by measuring the absorption of infrared radiation by the peptide's amide bonds, which gives rise to characteristic bands corresponding to different secondary structures. The amide I band (1600–1700 cm⁻¹) is particularly sensitive to the peptide's backbone conformation.
For dermaseptins, FTIR studies can confirm the conformational changes observed with CD spectroscopy. In membrane-mimicking environments, the amide I band shifts to a frequency characteristic of an α-helical structure. nih.gov FTIR can also provide information about the orientation of the peptide within a lipid bilayer and how it perturbs the lipid acyl chains. bvsalud.orgcambridge.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that can provide high-resolution, three-dimensional structures of peptides in solution. oup.comuq.edu.auresearchgate.net For dermaseptins, NMR studies are typically conducted in membrane-mimicking environments like detergent micelles (e.g., SDS or DPC) to stabilize their active conformation. nih.govnih.govnih.gov
Through various NMR experiments, such as COSY, TOCSY, and NOESY, researchers can assign the resonances of all the protons in the peptide and determine through-bond and through-space connectivities. nih.govnih.gov This information is then used to calculate a family of structures that satisfy the experimental constraints. NMR studies have revealed that dermaseptins like Dermaseptin B2 adopt a well-defined amphipathic helix in the presence of SDS micelles, often with a more flexible hinge region. nih.gov Paramagnetic probes can also be used in conjunction with NMR to determine the depth of insertion of the peptide into the micelle. mdpi.com
Helical wheel projections are a simple yet effective way to visualize the amphipathic nature of α-helical peptides like dermaseptins. peerj.com By plotting the amino acid sequence onto a helical spiral, these diagrams clearly show the distribution of hydrophobic and hydrophilic residues along the helix. researchgate.net
In a helical wheel projection of a typical dermaseptin, the hydrophobic amino acids (e.g., Alanine (B10760859), Leucine, Isoleucine) cluster on one side of the helix, forming the hydrophobic face. On the opposite side, the hydrophilic and positively charged residues (e.g., Lysine, Aspartic acid) form the hydrophilic face. peerj.comnih.gov This visual representation is invaluable for understanding how the peptide will orient itself upon interaction with a cell membrane and is often used in the rational design of new dermaseptin analogues with enhanced activity or selectivity. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies of Dermaseptin Peptides
The biological activity of Dermaseptin peptides is intricately linked to their primary and secondary structures. These peptides are typically cationic, containing 24 to 34 amino acids, and are known to adopt an amphipathic α-helical conformation in hydrophobic environments, such as the cell membranes of microorganisms. mdpi.comresearchgate.net This structural arrangement is fundamental to their mechanism of action, which generally involves the disruption of microbial cell membranes. asm.orgnih.gov
Contributions of N-Terminal and C-Terminal Domains to Bioactivity
The N-terminal and C-terminal domains of Dermaseptin peptides play distinct yet cooperative roles in their biological activity.
The N-terminal domain is considered essential for the antimicrobial and cell-lytic activities of dermaseptins. asm.orgnih.gov Studies have shown that this region is responsible for the initial interaction with and selectivity towards bacterial cell membranes. nih.gov Truncated N-terminal fragments of dermaseptins, as short as 16 to 19 amino acid residues, have been found to retain significant antimicrobial potency. nih.gov However, further shortening of the N-terminal sequence to less than 13 residues leads to a dramatic decrease in activity, highlighting a critical length requirement for this domain. nih.gov For instance, the N-terminus of Dermaseptin S1 has been identified as containing the key features responsible for its lytic activity. ajol.info Deletion of just two residues from the N-terminus of Dermaseptin S1 significantly reduced its potency. ajol.info
Impact of Specific Amino Acid Residues (e.g., Tryptophan at Position 3) on Dermaseptin Function
Specific amino acid residues at key positions within the Dermaseptin sequence are critical for its function. A highly conserved feature among many dermaseptins, including this compound, is the presence of a Tryptophan (Trp) residue at position 3 . mdpi.combachem.comiiitd.edu.in This Trp residue is believed to play a crucial role in the initial binding and insertion of the peptide into the lipid bilayer of target cell membranes. The indole (B1671886) side chain of tryptophan has a preference for the interfacial region of lipid membranes, which helps to anchor the peptide at the membrane surface, facilitating its subsequent disruptive action.
Influence of Peptide Length, Cationicity, and Hydrophobicity on Dermaseptin Potency and Selectivity
Peptide Length: As previously mentioned, a minimum length is required for antimicrobial activity. Generally, dermaseptins range from 24 to 34 amino acids. mdpi.comresearchgate.net Truncation studies have demonstrated that while shorter peptides can retain activity, excessive shortening leads to a loss of function. nih.gov For example, truncated derivatives of Dermaseptin S4 that were 16 and 13 amino acids long remained active, but a 10-mer was ineffective. nih.gov This suggests that a certain length is necessary to span the microbial membrane or to form a stable secondary structure required for activity.
Cationicity: The net positive charge of dermaseptins is a primary determinant of their interaction with microbial membranes. asm.org Increasing the cationicity, often by substituting neutral or acidic amino acids with basic residues like lysine, can enhance antimicrobial activity. nih.gov This is because a higher positive charge strengthens the electrostatic attraction to the negatively charged microbial surfaces. Studies on Dermaseptin S4 derivatives have shown that a net positive charge of +5 is important for broad-spectrum antimicrobial activity. nih.gov
Hydrophobicity: Hydrophobicity, the tendency of the nonpolar residues to avoid water, drives the insertion of the peptide into the lipid core of the membrane. mdpi.com An optimal level of hydrophobicity is crucial; too little hydrophobicity may prevent the peptide from effectively partitioning into the membrane, while excessive hydrophobicity can lead to increased toxicity towards host cells (e.g., hemolytic activity). ajol.info For instance, Dermaseptin S4 is significantly more hydrophobic than Dermaseptin S3, which correlates with its higher hemolytic activity. ajol.info Optimizing hydrophobicity, for example by substituting amino acids, can improve the therapeutic index of dermaseptin analogs. nih.gov
The interplay of these three factors is complex. For example, a decrease in peptide length might be compensated for by an increase in cationicity to maintain antimicrobial potency. nih.gov The following table summarizes the key characteristics of some Dermaseptin peptides and their derivatives.
| Peptide | Sequence | Length (Residues) | Net Charge | Hydrophobicity (H) | Antimicrobial Activity |
| Dermaseptin B2 (Native) | GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV | 33 | +3 | 0.199 | Broad-spectrum |
| K3K4B2 | GLKKKIKEVGKEAAKAAAKAAGKAALGAVSEAV | 33 | +5 | 0.072 | Active |
| Dermaseptin S4 (Native) | ALWKTLLKKVLKAAAK | 28 | +5 | Not specified | Potent antimicrobial, high hemolytic activity |
| K4S4(1-16) | ALWKTLLKKVLKAAAK | 16 | +5 | 0.426 | Active, reduced hemolytic activity |
Table generated from data in references nih.gov.
Mechanistic Research on Dermaseptin Biological Activities
Antimicrobial Mechanisms of Action of Dermaseptin (B158304) Peptides
The primary mode of action for most dermaseptin peptides involves direct interaction with and disruption of microbial cell membranes. asm.orgresearchgate.net This interaction is initially driven by electrostatic forces between the positively charged peptide and the negatively charged components of microbial membranes, such as phospholipids. researchgate.netasm.org Following this initial binding, the peptides undergo conformational changes, leading to membrane perturbation and eventual cell death. researchgate.net
Membrane Disruption Models: Barrel-Stave and Carpet-Like Mechanisms of Dermaseptin Interaction
Two principal models have been proposed to explain how dermaseptin peptides disrupt microbial membranes: the "barrel-stave" and the "carpet-like" mechanisms. plos.orgnih.govfrontiersin.org
In the barrel-stave model , the dermaseptin peptides, after binding to the membrane surface, insert themselves into the lipid bilayer. nih.gov These inserted peptides then aggregate to form transmembrane pores or channels, resembling the staves of a barrel. plos.orgnih.gov This formation disrupts the cell's osmotic balance, leading to the leakage of cellular contents and ultimately cell lysis. nih.gov
Alternatively, the carpet-like mechanism proposes that dermaseptin peptides accumulate on the surface of the microbial membrane, akin to laying a carpet. plos.orgnih.gov This binding occurs until a threshold concentration is reached, at which point the peptides act in a detergent-like manner, causing membrane destabilization and the formation of transient pores or micelles, leading to membrane disintegration. plos.orgfrontiersin.org Evidence suggests that many dermaseptins, including Dermaseptin S4, likely utilize this carpet-like mechanism. nih.govfrontiersin.org Some studies also propose a "toroidal pore" model, where the peptides and lipid headgroups bend to form a continuous pore, as a potential mechanism for some dermaseptins. frontiersin.org
It is important to note that these models are not mutually exclusive, and the specific mechanism employed by a particular dermaseptin peptide can depend on factors such as its concentration, the peptide's specific amino acid sequence, and the lipid composition of the target membrane. plos.org
Permeabilization and Lysis of Microbial Cell Membranes by Dermaseptins
A hallmark of dermaseptin activity is their ability to permeabilize and lyse microbial cell membranes. researchgate.nettcdb.org This process is a direct consequence of the membrane disruption described by the barrel-stave and carpet-like models. The initial electrostatic interaction is followed by the insertion of the peptide into the membrane, leading to a loss of membrane integrity. asm.orgnih.gov
This permeabilization allows for the leakage of vital intracellular components, such as ions and metabolites, and the dissipation of the membrane potential, which is crucial for cellular energy production. asm.orgtcdb.orgasm.org Studies using techniques like planar lipid bilayer measurements have shown that dermaseptins can form pores in lipid bilayers. frontiersin.org The lytic activity of dermaseptins has been demonstrated against a wide array of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and fungi. asm.orgmdpi.commdpi.com For example, Dermaseptin-PH has been shown to effectively permeabilize the cell membranes of Escherichia coli, Staphylococcus aureus, and Candida albicans. mdpi.com Similarly, derivatives of Dermaseptin S4 have been shown to cause morphological changes on the surface of Acinetobacter baumannii. nih.gov
Table 1: Effects of Dermaseptin-PH on Microbial Membrane Permeability
| Microorganism | Effective Permeabilization Concentration |
|---|---|
| Escherichia coli | 8 μM |
| Staphylococcus aureus | 8 μM |
| Methicillin-resistant S. aureus (MRSA) | 8 μM |
| Candida albicans | 8 μM |
| Pseudomonas aeruginosa | Not specified as highly effective at 8 μM |
Data sourced from a study on the membrane permeabilization activities of Dermaseptin-PH. mdpi.com
Induction of Oxidative Stress Pathways in Pathogens by Dermaseptin Exposure
Beyond direct membrane damage, some dermaseptins can induce oxidative stress within pathogenic cells. researchgate.netnih.gov This involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. exeter.ac.uk
Apoptosis Induction in Fungal Pathogens Mediated by Dermaseptins
Dermaseptins have been shown to induce a form of programmed cell death, known as apoptosis, in fungal pathogens. exeter.ac.ukuminho.pt This is a more controlled and regulated process of cell death compared to the direct lysis caused by membrane disruption. Fungal cells undergoing apoptosis exhibit characteristic markers, including chromatin condensation, DNA fragmentation, and the exposure of phosphatidylserine (B164497) on the outer cell membrane. exeter.ac.uk
Several studies have implicated dermaseptins in the induction of apoptosis in fungi like Candida albicans and Saccharomyces cerevisiae. exeter.ac.ukuminho.pt For instance, Dermaseptin-S3 has been specifically noted for its ability to trigger apoptosis in fungi. nih.gov The induction of apoptosis by dermaseptins can be linked to the generation of ROS, as described in the previous section. exeter.ac.uk A study on Candida auris showed that dermaseptin induced apoptosis in a dose-dependent manner. researchgate.netnih.gov This apoptotic mechanism represents another layer of the multifaceted antifungal activity of dermaseptins.
Modulation of Microbial Gene Expression (e.g., Hyphal Wall Protein 1) by Dermaseptin Peptides
Dermaseptins can also exert their antimicrobial effects by modulating the expression of specific genes in pathogens that are crucial for their virulence and survival. nih.govnih.gov A notable example is the effect of Dermaseptin-S1 on Candida albicans. nih.gov
Candida albicans is a dimorphic fungus, meaning it can switch between a yeast-like form (blastospore) and a filamentous form (hyphae). The transition to the hyphal form is a key virulence factor, enabling tissue invasion. nih.gov Research has shown that Dermaseptin-S1 can inhibit this transition from blastospore to hyphae. nih.gov This inhibition is, at least in part, due to the downregulation of the Hyphal Wall Protein 1 (HWP1) gene. nih.govnih.gov HWP1 is essential for hyphal development and adhesion. researchgate.net
Furthermore, Dermaseptin-S1 has been found to downregulate the expression of several secreted aspartic protease (SAP) genes (SAP1, SAP2, SAP3, SAP9, SAP10), which are also important virulence factors in C. albicans. nih.gov This ability to alter gene expression highlights a more subtle, yet significant, mechanism of action for dermaseptin peptides.
Table 2: Genes in Candida albicans Downregulated by Dermaseptin-S1
| Gene | Function |
|---|---|
| HWP1 | Hyphal wall protein, involved in adhesion and biofilm formation. |
| SAP1 | Secreted aspartic protease, virulence factor. |
| SAP2 | Secreted aspartic protease, virulence factor. |
| SAP3 | Secreted aspartic protease, virulence factor. |
| SAP9 | Secreted aspartic protease, virulence factor. |
| SAP10 | Secreted aspartic protease, virulence factor. |
Information compiled from studies on the effects of Dermaseptin-S1 on C. albicans gene expression. nih.gov
Intracellular Target Interactions of Specific Dermaseptin Hybrids (e.g., P-Der, a hybrid of pleurocidin (B1576808) and dermaseptin, and its protein targets in Escherichia coli)
While membrane disruption is a primary mechanism, some dermaseptins and their derivatives can translocate across the microbial membrane and interact with intracellular targets. asm.orgasm.org This is particularly evident for certain hybrid peptides, such as P-Der, which is a hybrid of pleurocidin and dermaseptin. asm.orgnih.gov
Studies on P-Der have shown that at its minimum inhibitory concentration (MIC), it can inhibit macromolecular synthesis in Escherichia coli without causing significant damage to the cytoplasmic membrane. asm.org This suggests that its primary mode of action at these concentrations is through interaction with intracellular components. asm.org
Using E. coli proteome microarrays, researchers have systematically identified the protein targets of P-Der. nih.govnih.gov The results indicate that P-Der affects several catabolic processes of small molecules. nih.govnih.gov A common target for P-Der and other intracellular-targeting antimicrobial peptides was identified as arginine decarboxylase, an enzyme crucial for the survival of E. coli in extremely acidic environments. nih.govnih.gov These findings reveal that the antimicrobial activity of some dermaseptin-related peptides is not limited to the cell surface but extends into the cell's interior, disrupting essential metabolic pathways. nih.govresearchgate.net
Anticancer Mechanisms of Action of Dermaseptin Peptides
Dermaseptins, a class of peptides isolated from the skin secretions of Hylid frogs, have demonstrated significant potential as anticancer agents. nih.govmdpi.com Their multifaceted mechanisms of action against neoplastic cells are a subject of ongoing research, with several key pathways identified for various members of this peptide family.
Direct Cytotoxicity and Membrane Permeabilization in Neoplastic Cells
A primary anticancer mechanism for many dermaseptin peptides is the direct disruption of the cancer cell membrane. frontiersin.orgnih.gov This lytic activity is attributed to the peptides' cationic and amphipathic properties, which facilitate electrostatic interactions with the negatively charged components of cancer cell membranes, such as exposed phosphatidylserine and O-glycosylated mucins. nih.gov
Upon binding, dermaseptin peptides are thought to accumulate on the cell surface, adopting an α-helical structure that allows them to insert into and permeabilize the lipid bilayer. mdpi.compeerj.com This process, often described by the "carpet model," leads to the formation of pores or channels, disrupting membrane integrity and causing rapid cell death. nih.govmdpi.com For instance, Dermaseptin-PP has been shown to destroy the cell membranes of H157 lung cancer cells. frontiersin.orgiiitd.edu.in Similarly, Dermaseptin-PS1 disrupts the membranes of human glioblastoma U-251 MG cells at concentrations of 10⁻⁵ M and higher. nih.gov The interaction of Dermaseptin-PH with the MCF-7 cancer cell membrane resulted in immediate damage upon application. mdpi.com
Apoptosis Induction via Mitochondrial (Intrinsic) and Death Receptor (Extrinsic) Pathways by Dermaseptins
Beyond direct membrane lysis, certain dermaseptin peptides can trigger programmed cell death, or apoptosis, in cancer cells through both intrinsic and extrinsic pathways. This dual-action mechanism is often concentration-dependent.
For example, at lower concentrations (10⁻⁶ M), Dermaseptin-PS1 was found to induce apoptosis in U-251 MG glioblastoma cells via a mitochondrial-related signaling pathway, without affecting cell membrane integrity. nih.gov Further research on Dermaseptin-PP demonstrated its ability to induce apoptosis in H157 lung cancer cells through both the endogenous mitochondrial pathway and the exogenous death receptor pathway. frontiersin.orgnih.gov Immunohistochemical analysis revealed that Dermaseptin-PP treatment led to an increased expression of key proteins in both pathways. In the mitochondrial (intrinsic) pathway, levels of cytochrome c, Apaf-1, caspase-9, and caspase-3 were elevated. frontiersin.org Concurrently, in the death receptor (extrinsic) pathway, the expression of Fas, FasL, and FADD was also increased. frontiersin.org This indicates a comprehensive induction of the apoptotic cascade.
Anti-Angiogenic Effects and Inhibition of Endothelial Cell Processes by Dermaseptins
The growth and metastasis of solid tumors are heavily reliant on angiogenesis, the formation of new blood vessels. Some dermaseptin peptides have been shown to possess anti-angiogenic properties, thereby inhibiting this crucial process.
Dermaseptin B2 has been identified as a potent inhibitor of angiogenesis. plos.orgnih.gov It has been shown to inhibit the proliferation and capillary formation of endothelial cells in vitro. nih.gov In a mouse model with experimental PC3 tumors, treatment with Dermaseptin B2 not only inhibited tumor growth but also significantly reduced the associated tumor angiogenesis. nih.gov Specifically, a 24% reduction in angiogenesis was observed in the tumors of treated mice. nih.gov Studies using the Montesano model showed that Dermaseptin B2 at a concentration of 5 µM completely inhibited the formation of capillary tubes by endothelial cells. nih.gov
Role of Cell Surface Glycosaminoglycans in Dermaseptin-Mediated Antiproliferative Activity
The selectivity of dermaseptins for cancer cells over healthy cells may be partially explained by their interaction with specific molecules on the tumor cell surface. Cell surface glycosaminoglycans (GAGs), which are often overexpressed on cancer cells, have been implicated as key mediators of dermaseptin's antiproliferative activity. peerj.com
Research on Dermaseptin-B2 has shown that its anticancer effect is partially dependent on GAGs. plos.org Pre-treatment of PC3 prostate cancer cells with sodium chlorate, which inhibits the sulfation of GAGs, was found to decrease the antiproliferative activity of Dermaseptin-B2. plos.org This activity could be partially restored by the addition of exogenous chondroitin (B13769445) sulfate (B86663) C, a type of sulfated GAG. plos.org This suggests that the interaction between the positively charged dermaseptin peptide and the negatively charged sulfated GAGs is an important step for its internalization and subsequent cytotoxic effects. nih.govpeerj.com
Selective Cytotoxicity Profiles of Dermaseptins against Cancer Cells
A significant advantage of dermaseptin peptides as potential anticancer agents is their selective cytotoxicity towards cancer cells, with relatively low toxicity to normal mammalian cells. frontiersin.orgiiitd.edu.in This selectivity is a critical factor in developing safer chemotherapeutic agents.
Dermaseptin-PP, for instance, exhibited potent cytotoxicity against H157, MCF-7, PC-3, and U251 MG cancer cells, but showed low hemolytic effect and minimal cytotoxicity towards normal HMEC-1 cells. frontiersin.orgiiitd.edu.in Lactate (B86563) dehydrogenase (LDH) release assays indicated that while Dermaseptin-PP at 10⁻⁴ M induced nearly 80% LDH release in H157 cancer cells, it caused less than 10% release in normal HMEC-1 cells. iiitd.edu.in Similarly, Dermaseptin-PD-1 and Dermaseptin-PD-2 showed low cytotoxicity on normal human cells. mdpi.com The structural basis for this selectivity is thought to be related to differences in membrane composition and fluidity between cancerous and normal cells, as well as the higher negative charge density on tumor cell surfaces. asm.org
The table below summarizes the in vitro anticancer activity of various dermaseptin peptides against different human cancer cell lines.
| Dermaseptin Peptide | Cancer Cell Line | Cell Type | IC50 (µM) |
| Dermaseptin-PP | H157 | Lung Carcinoma | 1.55 frontiersin.orgiiitd.edu.in |
| MCF-7 | Breast Adenocarcinoma | 2.92 frontiersin.orgiiitd.edu.in | |
| PC-3 | Prostate Adenocarcinoma | 4.15 frontiersin.orgiiitd.edu.in | |
| U251 MG | Glioblastoma | 2.47 frontiersin.orgiiitd.edu.in | |
| Dermaseptin-PH | MCF-7 | Breast Adenocarcinoma | 0.69 mdpi.comnih.gov |
| H157 | Lung Carcinoma | 2.01 mdpi.comnih.gov | |
| U251 MG | Glioblastoma | 2.36 mdpi.comnih.gov | |
| MDA-MB-435S | Melanoma | 9.94 mdpi.com | |
| PC-3 | Prostate Adenocarcinoma | 11.8 mdpi.comnih.gov | |
| Dermaseptin-PD-2 | H157 | Lung Carcinoma | 6.43 mdpi.com |
| PC-3 | Prostate Adenocarcinoma | 3.17 mdpi.com | |
| U251 MG | Glioblastoma | 13.43 mdpi.com |
Immunomodulatory Mechanisms of Dermaseptin Peptides
In addition to their direct cytotoxic effects on cancer cells, some dermaseptin peptides exhibit immunomodulatory activities, suggesting they can influence the host's immune response. This is a promising area of research, as modulating the tumor microenvironment can enhance anticancer efficacy.
Studies on Dermaseptin-01 have shown that it can act as a modulator of the innate immune response in macrophages. eurekaselect.com Specifically, Dermaseptin-01 was found to increase the phagocytic capacity and the production of hydrogen peroxide by macrophages from BALB/c mice, while decreasing the production of nitrite (B80452) at certain concentrations. eurekaselect.com More recently, research on DMS-DA6 in a model of chronic infection demonstrated its ability to modulate leukocyte populations and cytokine production in infected tissue. biorxiv.org While these studies were not conducted in a cancer context, they highlight the potential of dermaseptins to influence immune cell function, an activity that could be harnessed for cancer immunotherapy. The potential for dermaseptins to elicit inflammatory responses via reactive oxygen species (ROS) generation in the human immune system is an area for future investigation. rsc.org
Activation of Innate Immune Cell Functions (e.g., Phagocytic Capacity, Reactive Oxygen Species Production)
Certain members of the dermaseptin family have been shown to directly stimulate the microbicidal activities of innate immune cells. Research on Dermaseptin S1 (DRs S1) demonstrates its capacity to activate polymorphonuclear leukocytes (PMNs), which are crucial first responders in the immune system. nih.gov
Treatment of both rat and human PMNs with Dermaseptin S1 at nanomolar concentrations (10-100 nM) led to a significant stimulation of the respiratory burst, which is the rapid release of reactive oxygen species (ROS). nih.gov This effect resulted in approximately a twofold increase in ROS production compared to control cells. nih.gov Furthermore, low concentrations of Dermaseptin S1 (1-10 nM) were found to prime the PMNs, enhancing the respiratory burst stimulated by zymosan particles. nih.gov This activation is linked to early signaling events within the cell, including a swift and temporary rise in cytosolic-free calcium and the activation of phospholipase D. nih.gov The stimulation of these microbicidal activities suggests a role for dermaseptins in modulating host-defense mechanisms beyond direct antimicrobial action. nih.govnih.gov
Table 1: Effect of Dermaseptin S1 on Polymorphonuclear Leukocyte (PMN) Activity
This table summarizes the observed effects of Dermaseptin S1 on the functional responses of PMNs based on research findings.
| Concentration of Dermaseptin S1 | Observed Effect on PMNs | Reference |
|---|---|---|
| 10-100 nM | Stimulated significant production of reactive oxygen species (ROS). | nih.gov |
| 10-100 nM | Induced the release of myeloperoxidase. | nih.gov |
Modulation of Inflammatory Mediator Production (e.g., Nitrite)
Dermaseptins can also modulate the production of key inflammatory mediators like nitric oxide (NO), a molecule synthesized from nitrites that plays a complex role in cytotoxicity and immune regulation. researchgate.net High levels of NO are produced by the enzyme inducible nitric oxide synthase (iNOS) and are important for killing pathogenic microorganisms. researchgate.net
A dermaseptin-like peptide (SmDLP), identified in the parasite Schistosoma mansoni, has been shown to suppress nitric oxide production by RAW 264.7 monocytic cells. researchgate.net This function suggests a potential strategy for immune evasion by the parasite, highlighting the potent immunomodulatory capability of dermaseptin-like structures. researchgate.net By reducing NO levels, SmDLP may interfere with the host's ability to mount an effective cytotoxic response against the pathogen. researchgate.net This contrasts with the activating functions of other peptides, indicating that different dermaseptin variants can have opposing effects on immune pathways.
Chemotactic Activities for Human Leukocytes Induced by Dermaseptin Variants
A critical function of antimicrobial peptides in host defense is their ability to act as danger signals, recruiting innate immune cells to sites of infection. researchgate.net Several dermaseptin variants have been identified as potent chemoattractants for human leukocytes. nih.gov
Dermaseptin S9 is known to be chemotactic for human leukocytes, including neutrophils, T lymphocytes, and monocytes. nih.govresearchgate.net Similarly, Dermaseptin DA4, isolated from the Mexican frog Pachymedusa dacnicolor, was identified specifically based on its potent chemotactic properties for human leukocytes. researchgate.netresearchgate.net In chemotaxis assays, Dermaseptin DA4 induced the directional migration of both neutrophils and monocytes. researchgate.net Interestingly, despite having a high degree of sequence homology with other dermaseptins, this chemotactic activity is not universal across the family; for example, Dermaseptin B2 was not able to induce leukocyte migration under the same conditions. researchgate.net This highlights the structural specificity required for this particular biological function.
Table 2: Chemotactic Response of Human Leukocytes to Dermaseptin Variants
This interactive table presents data on the migration of neutrophils and monocytes in response to different dermaseptin variants.
| Peptide Variant | Cell Type | Response | Reference |
|---|---|---|---|
| Dermaseptin DA4 | Neutrophils | Potent chemoattractant | researchgate.netresearchgate.net |
| Dermaseptin DA4 | Monocytes | Potent chemoattractant | researchgate.net |
| Dermaseptin B2 | Leukocytes | Did not induce directional migration | researchgate.net |
Suppression of Macrophage Activation and Cytokine Production by Dermaseptins
In addition to stimulating certain immune functions, some dermaseptins can suppress the activation of macrophages and the subsequent production of inflammatory cytokines. nih.gov This function is often mediated through the binding of lipopolysaccharides (LPS), a component of the outer membrane of Gram-negative bacteria and a potent activator of macrophages. asm.org
Dermaseptin S4 has been observed to bind LPS. nih.govresearchgate.net By binding to LPS, these peptides can block the interaction between LPS and its corresponding binding proteins on immune cells. asm.org This action effectively suppresses the ability of LPS to stimulate macrophages, leading to a decrease in the production of inflammatory cytokines. nih.govasm.org This mechanism of endotoxin (B1171834) neutralization suggests that certain dermaseptin derivatives could be useful in conditions where an excessive inflammatory response is caused by bacterial endotoxins. asm.orgnih.gov
Table 3: Compound and Molecule Reference
| Name | Type |
|---|---|
| Dermaseptin-7 | Peptide |
| Dermaseptin S1 (DRs S1) | Peptide |
| Dermaseptin S4 (DRS-S4) | Peptide |
| Dermaseptin S9 (DRS-S9) | Peptide |
| Dermaseptin B2 (DRS-B2) | Peptide |
| Dermaseptin DA4 (DRS-DA4) | Peptide |
| Dermaseptin-like peptide (SmDLP) | Peptide |
| Polymorphonuclear leukocytes (PMNs) | Immune Cell |
| Macrophages | Immune Cell |
| Monocytes | Immune Cell |
| T Lymphocytes | Immune Cell |
| Reactive Oxygen Species (ROS) | Molecule |
| Nitric Oxide (NO) | Molecule |
| Lipopolysaccharides (LPS) | Molecule (Endotoxin) |
| Zymosan | Polysaccharide |
| Phospholipase D | Enzyme |
| Inducible nitric oxide synthase (iNOS) | Enzyme |
Spectrum of Dermaseptin Biological Activities in Research Models
Broad-Spectrum Antimicrobial Efficacy in Vitro
Dermaseptin-7 and its analogues have demonstrated considerable efficacy against a wide variety of microorganisms in laboratory settings. Their broad-spectrum activity makes them promising candidates for the development of novel antimicrobial agents.
Dermaseptin (B158304) peptides have shown significant in vitro activity against several Gram-positive bacteria. For instance, Dermaseptin-AC, a novel peptide, exhibited antimicrobial activity against Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), and Enterococcus faecalis. nih.gov The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) for these bacteria were found to be in the low micromolar range, indicating potent antibacterial action. nih.govnih.gov Specifically, the MIC and MBC for a Dermaseptin-PH variant against S. aureus were 32 µM and 64 µM, respectively, and for E. faecalis, they were 32 µM and 64 µM. nih.gov Another study reported that Dermaseptin-PS4 was effective against S. aureus and MRSA with MICs of 4 µM and 8 µM, respectively, and against E. faecalis with a MIC and MBC of 32 µM. mdpi.com
The antibacterial mechanism of these peptides involves the permeabilization of the bacterial cell membrane. For example, Dermaseptin-AC was shown to increase the cell membrane permeability of MRSA. nih.gov Similarly, Dermaseptin-PS4 demonstrated strong permeability on S. aureus and MRSA. mdpi.com
Table 1: In Vitro Antibacterial Activity of Dermaseptin Analogues against Gram-Positive Bacteria
| Dermaseptin Analogue | Bacterium | MIC (µM) | MBC (µM) | Reference |
|---|---|---|---|---|
| Dermaseptin-AC | Staphylococcus aureus | 2-4 | 2-8 | nih.govnih.gov |
| Dermaseptin-AC | MRSA | 2-4 | 2-8 | nih.govnih.gov |
| Dermaseptin-AC | Enterococcus faecalis | 2-4 | 2-8 | nih.govnih.gov |
| Dermaseptin-PH | Staphylococcus aureus | 32 | 64 | nih.gov |
| Dermaseptin-PH | MRSA | >512 | >512 | nih.gov |
| Dermaseptin-PH | Enterococcus faecalis | 32 | 64 | nih.gov |
| Dermaseptin-PS4 | Staphylococcus aureus | 4 | - | mdpi.com |
| Dermaseptin-PS4 | MRSA | 8 | - | mdpi.com |
| Dermaseptin-PS4 | Enterococcus faecalis | 32 | 32 | mdpi.com |
Dermaseptin peptides also exhibit potent activity against a range of Gram-negative bacteria. Dermaseptin-AC was found to be effective against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, with MIC and MBC values in the low micromolar range. nih.govnih.gov Another variant, Dermaseptin-PH, showed effective potency against E. coli at a concentration of 16 µM and against P. aeruginosa with a MIC of 64 µM. nih.gov Furthermore, synthetic derivatives of Dermaseptin S4 have been shown to be rapidly bactericidal against clinical isolates of P. aeruginosa and E. coli. nih.gov
Research into Dermaseptin S4 derivatives has also highlighted their efficacy against Acinetobacter baumannii, a multidrug-resistant pathogen. nih.gov All tested analogs of Dermaseptin S4 demonstrated antibacterial activity with MICs ranging from 3.125 to 12.5 μg/mL and MBCs from 6.25 to 25 μg/mL. nih.gov The mechanism of action, as revealed by atomic force microscopy, involves significant morphological changes on the bacterial surface. nih.gov
Table 2: In Vitro Antibacterial Activity of Dermaseptin Analogues against Gram-Negative Bacteria
| Dermaseptin Analogue | Bacterium | MIC (µM) | MBC (µM) | Reference |
|---|---|---|---|---|
| Dermaseptin-AC | Escherichia coli | 2-4 | 2-8 | nih.govnih.gov |
| Dermaseptin-AC | Pseudomonas aeruginosa | 2-4 | 2-8 | nih.govnih.gov |
| Dermaseptin-AC | Klebsiella pneumoniae | 2-4 | 2-8 | nih.govnih.gov |
| Dermaseptin-PH | Escherichia coli | 16 | 16 | nih.gov |
| Dermaseptin-PH | Pseudomonas aeruginosa | 64 | >512 | nih.gov |
| DRP-AC4a | Escherichia coli | Same as DRP-AC4 | Lower than DRP-AC4 | mdpi.com |
| DRP-AC4a | Pseudomonas aeruginosa | Weaker than on E.coli/S.aureus | - | mdpi.com |
| K4K20S4 | Acinetobacter baumannii | 3.125 µg/mL | 6.25 µg/mL | nih.gov |
The antifungal properties of dermaseptins are well-documented. Dermaseptin-S1 was identified as the first gene-coded eukaryotic antifungal peptide, demonstrating fatal activity against filamentous fungi. mdpi.com In vitro studies have shown that dermaseptins are effective against various Candida species. For instance, Dermaseptin-AC exhibited antimicrobial activity against Candida albicans. nih.gov Another peptide, Dermaseptin-PH, also showed efficacy against C. albicans with a MIC of 16 µM and an MBC of 32 µM. nih.gov
More recently, the activity of Dermaseptin against the emerging multidrug-resistant yeast Candida auris has been investigated. nih.gov Dermaseptin displayed strong antifungal activity against all tested Candida strains, with particularly notable effects against C. auris. nih.gov The study found that Dermaseptin induced significant oxidative stress and apoptosis in C. auris in a dose-dependent manner. nih.govresearchgate.net The MIC of Dermaseptin against C. auris strains ranged from 7.81–15.62 μg/mL, and the minimum fungicidal concentration (MFC) ranged from 15.62–31.25 μg/mL. nih.gov While information on the direct activity of this compound against Aspergillus fumigatus is limited, other antimicrobial peptides like LL-37 have been shown to inhibit its hyphal growth. nih.gov
Table 3: In Vitro Antifungal and Antiyast Activity of Dermaseptin
| Dermaseptin Analogue | Fungus/Yeast | MIC | MFC/MBC | Reference |
|---|---|---|---|---|
| Dermaseptin-AC | Candida albicans | - | - | nih.gov |
| Dermaseptin-PH | Candida albicans | 16 µM | 32 µM | nih.gov |
| Dermaseptin | Candida albicans | 0.125 µg/mL | 0.25 µg/mL | nih.gov |
| Dermaseptin | Candida auris | 7.81–15.62 µg/mL | 15.62–31.25 µg/mL | nih.gov |
Dermaseptins have demonstrated significant activity against a variety of protozoan and metazoan parasites. Dermaseptin 01, for example, has shown in vitro activity against Trypanosoma cruzi, the causative agent of Chagas disease, and various Leishmania species, including Leishmania amazonensis. researchgate.net The leishmanicidal activity of dermaseptins has been observed against promastigote forms in the micromolar range, with low cytotoxicity to mammalian cells. researchgate.net The antiparasitic potential of dermaseptins extends to other parasites as well, with studies indicating activity against Schistosoma mansoni. researchgate.net The development of new therapeutic agents against these parasitic diseases is a priority, and antimicrobial peptides like dermaseptins represent a promising avenue of research. researchgate.net
Table 4: Antiprotozoal and Antiparasitic Efficacy of Dermaseptin
| Dermaseptin Analogue | Parasite | Activity | Reference |
|---|---|---|---|
| Dermaseptin 01 | Leishmania amazonensis | Leishmanicidal activity | researchgate.net |
| Dermaseptin 01 | Trypanosoma cruzi | Trypanocidal activity | researchgate.net |
| Dermaseptin 01 | Schistosoma mansoni | Activity against adult worms | researchgate.net |
The antiviral properties of dermaseptins have been explored against several enveloped viruses. Dermaseptins, including derivatives of Dermaseptin S4, have demonstrated antiviral activity against Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2). researchgate.netacs.org These peptides can interfere with the virus-host interaction by binding to negatively charged heparan sulfate (B86663) on the host cell surface, thereby preventing viral attachment. mdpi.com This mechanism makes them effective even against acyclovir-resistant HSV-1 strains. mdpi.com
More recent research has also indicated the potential of dermaseptins as antiviral agents against Zika virus. researchgate.net The proposed mechanism involves the disruption of the viral envelope. researchgate.net Peptidomimetic oligomers that mimic antimicrobial peptides have also shown broad antiviral activity against an array of enveloped viruses, including Zika virus, by targeting and disrupting viral membrane constituents. acs.org
Anti-Biofilm Research with Dermaseptin Peptides
Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. Dermaseptin peptides have emerged as promising candidates for combating biofilm-related infections. nih.gov
Dermaseptin derivatives have demonstrated the ability to both inhibit the formation of biofilms and eradicate established ones. For example, Dermaseptin-AC was shown to inhibit the formation of MRSA biofilms at a concentration of 4 μM and eradicate mature biofilms at 256 μM. nih.govresearchgate.net Another peptide, Dermaseptin-PH, exhibited moderate anti-biofilm activities against both E. coli and S. aureus. nih.gov It was equally potent in inhibiting biofilm formation in both strains and was more effective in eradicating mature S. aureus biofilms. nih.gov
Similarly, Dermaseptin-PS4 showed anti-biofilm activity against several Gram-positive and Gram-negative bacteria. mdpi.com The minimum biofilm inhibitory concentration (MBIC) for S. aureus, MRSA, and E. coli was consistent with their MIC values. mdpi.com For E. faecalis and P. aeruginosa, the MBIC values were twice their respective MICs. mdpi.com Studies with Dermaseptin S4 derivatives also revealed concentration-dependent anti-biofilm activities against S. aureus, E. coli, and P. aeruginosa, with highly charged molecules exhibiting the greatest activity. nih.gov
Table 5: Anti-Biofilm Activity of Dermaseptin Analogues
| Dermaseptin Analogue | Bacterium | MBIC (µM) | MBEC (µM) | Reference |
|---|---|---|---|---|
| Dermaseptin-AC | MRSA | 4 (inhibition) | 256 (eradication) | nih.govresearchgate.net |
| Dermaseptin-PH | Escherichia coli | 32 (MBIC50), 64 (MBIC90) | 64 (MBEC50), 256 (MBEC90) | nih.gov |
| Dermaseptin-PH | Staphylococcus aureus | 32 (MBIC50), 64 (MBIC90) | 64 (MBEC50), 128 (MBEC90) | nih.gov |
| Dermaseptin-PS4 | Staphylococcus aureus | 4 | - | mdpi.com |
| Dermaseptin-PS4 | MRSA | 8 | - | mdpi.com |
| Dermaseptin-PS4 | Escherichia coli | 8 | - | mdpi.com |
| Dermaseptin-PS4 | Enterococcus faecalis | 64 | - | mdpi.com |
| Dermaseptin-PS4 | Pseudomonas aeruginosa | 32 | - | mdpi.com |
Inhibition of Microbial Biofilm Formation
Dermaseptin peptides and their synthetic derivatives have shown significant, concentration-dependent activity in preventing the formation of microbial biofilms. nih.govmdpi.com Biofilms are complex communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. nih.gov Dermaseptins can interfere with the initial stages of biofilm development, including the adhesion of bacteria to surfaces.
Studies on various dermaseptin derivatives have demonstrated their efficacy against biofilm-forming pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govresearchgate.net For instance, a novel peptide, Dermaseptin-PH, was found to possess the ability to inhibit biofilm formation in both E. coli and S. aureus. nih.govmdpi.com Similarly, another derivative, Dermaseptin-AC, was shown to inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The antibiofilm potential of dermaseptin derivatives often correlates with the molecule's net positive charge, with highly charged peptides exhibiting the highest levels of activity. nih.gov This suggests that the electrostatic interaction between the cationic peptide and the anionic components of the bacterial surface is a key initiating step in preventing biofilm establishment.
Eradication of Mature Biofilms
Beyond preventing their formation, dermaseptins have also been investigated for their capacity to dismantle and eradicate established, mature biofilms. This is a more challenging task, as mature biofilms have a complex extracellular matrix that acts as a physical barrier to many antimicrobial agents. nih.gov Research indicates that higher concentrations of dermaseptin peptides are generally required to eliminate mature biofilms compared to the concentrations needed to inhibit their formation. researchgate.net
For example, Dermaseptin-PH was effective in eradicating mature biofilms of S. aureus, showing a more potent effect on this bacterium compared to E. coli. nih.govmdpi.com Likewise, Dermaseptin-AC demonstrated an eradicating effect on mature MRSA biofilms at a concentration of 256 μM. researchgate.net The peptide Dermaseptin was also found to disrupt the mature biofilm of the pathogenic yeast Candida auris in a concentration-dependent manner; treatment at its minimum fungicidal concentration (MFC) resulted in an average inhibition of 93.76%. rsc.org Confocal microscopy confirmed that the peptide could penetrate the biofilm matrix and impact the viability of the embedded yeast cells. rsc.org
Strategies for Interfering with Quorum Sensing by Dermaseptin Derivatives
A novel strategy to combat bacterial infections and biofilm formation involves disrupting quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate collective behaviors like virulence factor production and biofilm maturation. frontiersin.orgmedwinpublishers.comnih.gov Interfering with QS pathways, a strategy known as quorum quenching, can disarm pathogens without killing them, thereby reducing the selective pressure that leads to antibiotic resistance. medwinpublishers.com
One approach has been to create hybrid molecules that combine the membrane-disrupting capabilities of dermaseptins with the QS-inhibiting properties of other molecules. asm.org A notable example is a chimeric peptide created by fusing a 13-residue dermaseptin derivative (DD13) with RNA III-inhibiting peptide (RIP), a heptapeptide (B1575542) known to obstruct staphylococcal QS mechanisms. asm.org This hybrid peptide, DD13-RIP, was tested for its ability to prevent infections by methicillin-resistant Staphylococcus aureus (MRSA). asm.org The study found that the two components, RIP and the dermaseptin derivative, acted synergistically, attacking the bacteria through two distinct mechanisms simultaneously. asm.org Such chimeric peptides represent a promising strategy for coating medical devices to prevent drug-resistant staphylococcal infections. asm.org
In Vitro Anticancer Efficacy of Dermaseptin Peptides against Diverse Cell Lines
Dermaseptin peptides have been identified as having broad-spectrum anticancer activities against various human cancer cell lines. nih.govmdpi.com Their mechanism of action is often attributed to the electrostatic interaction between the cationic peptides and the net negative charge on the outer membrane of cancer cells, which differs from the charge of normal cell membranes. mdpi.com This selective interaction can lead to membrane disruption and subsequent cell death. iiitd.edu.in
Breast Cancer Cell Line Studies (e.g., MCF-7, MDA-MB-435S)
Dermaseptin derivatives have been evaluated against breast cancer cell lines, showing varied but significant antiproliferative effects. The MCF-7 cell line, derived from a breast adenocarcinoma, is widely used in cancer research as it expresses estrogen receptors. culturecollections.org.ukaimspress.com Several dermaseptin peptides have demonstrated potent activity against this cell line. For instance, Dermaseptin-PH was found to be most effective against MCF-7 cells, with a half-maximal inhibitory concentration (IC₅₀) of 0.69 μM. nih.govmdpi.com
The MDA-MB-435S cell line has also been used in these studies. However, it is important to note that recent genetic analyses have raised questions about its origin, with evidence suggesting it is derived from a melanoma cell line rather than a breast carcinoma. atcc.orgbcrj.org.brcytion.com Nonetheless, dermaseptins have shown activity against these cells. Dermaseptin-PS4 exhibited an IC₅₀ value of 0.11 µM against MDA-MB-435S, while Dermaseptin-PH had a higher IC₅₀ of 9.94 μM. nih.govmdpi.commdpi.com
| Peptide | Cell Line | IC₅₀ (µM) | Citation(s) |
| Dermaseptin-PH | MCF-7 | 0.69 | nih.govmdpi.com |
| Dermaseptin-PH | MDA-MB-435S | 9.94 | nih.govmdpi.com |
| Dermaseptin-PS4 | MCF-7 | 0.67 | mdpi.com |
| Dermaseptin-PS4 | MDA-MB-435S | 0.11 | mdpi.com |
| Dermaseptin-PP | MCF-7 | 2.92 | iiitd.edu.in |
Lung Cancer Cell Line Investigations (e.g., H157)
The efficacy of dermaseptins has also been tested against non-small cell lung cancer, using the H157 cell line as a model. A range of dermaseptin peptides have shown inhibitory activity against these cells. Dermaseptin-PP was found to have a significant antiproliferative effect on H157 cells, with an IC₅₀ value of 1.55 µM. iiitd.edu.in Dermaseptin-PS4 and Dermaseptin-PH also demonstrated potent activity, with IC₅₀ values of 0.19 µM and 2.01 µM, respectively. nih.govmdpi.commdpi.com Other derivatives, such as Dermaseptin-PD-2 and DRS-DU-1, were also effective, though Dermaseptin-PD-1 displayed no inhibition of H157 cell growth. mdpi.compeerj.com
| Peptide | Cell Line | IC₅₀ (µM) | Citation(s) |
| Dermaseptin-PH | H157 | 2.01 | nih.govmdpi.com |
| Dermaseptin-PS4 | H157 | 0.19 | mdpi.com |
| Dermaseptin-PP | H157 | 1.55 | iiitd.edu.in |
| Dermaseptin-PD-2 | H157 | 6.43 | mdpi.com |
| Dermaseptin-PD-1 | H157 | No Inhibition | mdpi.com |
| DRS-DU-1 | H157 | 8.43 | peerj.com |
Glioblastoma Cell Line Research (e.g., U251MG, U-251 MG)
Glioblastoma is an aggressive form of brain cancer, and dermaseptin peptides have been investigated as potential therapeutic agents against it, using the U251MG cell line. Dermaseptin-PS4 showed particularly high potency against these cells, with an IC₅₀ value of 57.66 nM (0.058 µM). mdpi.com Other peptides, including Dermaseptin-PH and Dermaseptin-PP, also exhibited strong inhibitory effects with IC₅₀ values of 2.36 µM and 2.47 µM, respectively. nih.govmdpi.comiiitd.edu.in
Interestingly, studies with Dermaseptin-PD-1 and Dermaseptin-PD-2, which had IC₅₀ values of 15.08 µM and 13.43 µM respectively, revealed a synergistic interaction when used in combination to inhibit the proliferation of U251MG cells. mdpi.comnih.gov Another peptide, Dermaseptin-PS1, was found to have an IC₅₀ of 5.419 µM and was shown to induce apoptosis in U-251 MG cells at low concentrations, while disrupting the cell membrane at higher concentrations. researchgate.net
| Peptide | Cell Line | IC₅₀ (µM) | Citation(s) |
| Dermaseptin-PH | U251MG | 2.36 | nih.govmdpi.com |
| Dermaseptin-PS4 | U251MG | 0.058 | mdpi.com |
| Dermaseptin-PP | U251MG | 2.47 | iiitd.edu.in |
| Dermaseptin-PD-1 | U251MG | 15.08 | mdpi.com |
| Dermaseptin-PD-2 | U251MG | 13.43 | mdpi.com |
| Dermaseptin-PS1 | U-251 MG | 5.419 | researchgate.net |
Prostate Cancer Cell Line Studies (e.g., PC-3)
Dermaseptins, a family of antimicrobial peptides, have demonstrated notable antiproliferative activity against various cancer cell lines, including the human prostate adenocarcinoma cell line, PC-3. Research has focused on several members of the dermaseptin family, revealing their potential as anticancer agents.
Dermaseptin-B2 has been a primary focus of these investigations. It has been shown to inhibit the proliferation and colony formation of PC-3 cells. nih.goviiitd.edu.inplos.org Studies indicate that Dermaseptin-B2 exhibits a dose-dependent growth inhibition of prostatic adenocarcinomas with a 50% growth inhibition (GI50) ranging from 0.71 to 2.65 µM. nih.gov Furthermore, Dermaseptin-B2 was found to inhibit the tumor growth of PC-3 cells in a xenograft mouse model. nih.goviiitd.edu.in The mechanism of action for Dermaseptin-B2 on PC-3 cells appears to be primarily through necrosis rather than apoptosis, as evidenced by a rapid increase in cytosolic lactate (B86563) dehydrogenase (LDH), a marker of cell membrane damage, without the activation of caspase-3 or changes in the mitochondrial membrane potential. nih.goviiitd.edu.in Confocal microscopy has shown that Dermaseptin-B2 interacts with the tumor cell surface, aggregates, and penetrates the cells. nih.goviiitd.edu.in
Other dermaseptin derivatives have also been evaluated for their efficacy against PC-3 cells. Dermaseptin-PS4 showed inhibitory activity against PC-3 cells with a half-maximal inhibitory concentration (IC50) of 0.44 µM. mdpi.com Another variant, Dermaseptin-PP, displayed an IC50 of 4.15 µM on PC-3 cells. frontiersin.org In contrast, Dermaseptin-PH exhibited weaker anticancer activity against PC-3 cell lines, with an IC50 value of 11.8 μM. nih.govmdpi.com
The antiproliferative effects of these peptides are often attributed to their ability to disrupt the cell membrane. For instance, Dermaseptin-PT9 and its analogue K8,23-DPT9 were both shown to induce significant LDH release from PC-3 cells, indicating cell membrane damage. mdpi.com The electrostatic interactions between the positively charged dermaseptin peptides and the negatively charged components of cancer cell membranes are considered a key factor in their selective destruction of tumor cells. nih.gov
To enhance the targeting of prostate cancer cells, a hormonotoxin was developed by conjugating Dermaseptin-B2 with an LHRH analog, which targets the LHRH receptor overexpressed on prostate cancer cells. nih.govmdpi.com This conjugate, H-B2, demonstrated a significant antiproliferative effect on the PC-3 tumor cell line, with an IC50 value similar to that of Dermaseptin-B2 alone. nih.gov Interestingly, the mechanism of cell death induced by H-B2 appeared to shift from necrosis to apoptosis. nih.gov
The following table summarizes the inhibitory concentrations of various dermaseptin peptides on the PC-3 prostate cancer cell line.
| Peptide | IC50/GI50 (µM) | Reference |
| Dermaseptin-B2 | 0.71–2.65 (GI50) | nih.gov |
| Dermaseptin-PS4 | 0.44 (IC50) | mdpi.com |
| Dermaseptin-PP | 4.15 (IC50) | frontiersin.org |
| Dermaseptin-PH | 11.8 (IC50) | nih.govmdpi.com |
| Dermaseptin-B3 | ~2-3 (EC50) | researchgate.net |
Efficacy Studies against Other Cancer Cell Lines (e.g., Melanoma, Pancreatic, Leukemia, Bladder)
The anticancer activity of the dermaseptin family of peptides extends beyond prostate cancer to a variety of other human cancer cell lines, including melanoma, pancreatic, leukemia, and bladder cancer.
Melanoma: Dermaseptin-B2 has shown significant anticancer activity against melanoma cell lines. nih.govfrontiersin.org Research indicates that its primary mechanisms of action are membrane disruption and the induction of apoptosis, leading to a reduction in cancer cell viability and proliferation. nih.govfrontiersin.org Another dermaseptin, Der-PS4, was effective against the melanoma cell line MDA-MB-435S with an IC50 value of 0.11 µM. mdpi.com Dermaseptin-PH also demonstrated inhibitory activity against MDA-MB-435S cells, with an IC50 of 9.94 µM. mdpi.com
Pancreatic Cancer: Dermaseptin-B2 has been reported to cause dose-dependent growth inhibition in some pancreatic cancer cell lines. nih.gov More specifically, Dermaseptin-PT9 and its analogue K8,23-DPT9 were tested against the PANC-1 human pancreatic cancer cell line, where they induced cell membrane damage. mdpi.com
Leukemia: Research has pointed to the potential of dermaseptins in combating leukemia. Picturin 1BN and Picturin 2BN, which are related to dermaseptins, have shown in vitro anticancer activity against leukemia cells by disrupting cellular membranes and triggering apoptotic pathways. nih.govfrontiersin.org Lactoferricin (B1576259), another peptide with similar properties, has also demonstrated inhibition of leukemia cell lines by inducing apoptosis through mitochondrial pathways. frontiersin.org
Bladder Cancer: The Cecropin family of peptides, which share some characteristics with dermaseptins, has been tested on bladder cancer cell lines and has shown a significant reduction in cell viability. nih.govfrontiersin.org The primary mechanism is believed to be the disruption of the cancer cell membrane and the induction of apoptosis. nih.govfrontiersin.org The MB49 mouse bladder carcinoma cell line is a common model used in such studies. sigmaaldrich.com
The following table provides a summary of the efficacy of various dermaseptin-related peptides against these cancer cell lines.
| Peptide/Family | Cancer Cell Line | Efficacy (IC50/GI50 in µM) | Mechanism of Action | Reference |
| Dermaseptin-B2 | Melanoma | Not specified | Membrane disruption, Apoptosis | nih.govfrontiersin.org |
| Der-PS4 | Melanoma (MDA-MB-435S) | 0.11 | Not specified | mdpi.com |
| Dermaseptin-PH | Melanoma (MDA-MB-435S) | 9.94 | Not specified | mdpi.com |
| Dermaseptin-B2 | Pancreatic Cancer | Dose-dependent inhibition | Not specified | nih.gov |
| Dermaseptin-PT9 | Pancreatic Cancer (PANC-1) | Not specified | Membrane damage | mdpi.com |
| Picturin 1BN/2BN | Leukemia | Not specified | Membrane disruption, Apoptosis | nih.govfrontiersin.org |
| Cecropin Family | Bladder Cancer | Not specified | Membrane disruption, Apoptosis | nih.govfrontiersin.org |
Dermaseptin Peptide Engineering and Analog Development
Rational Design and Synthesis of Dermaseptin (B158304) Derivatives
Rational design of dermaseptin derivatives involves a structure-activity relationship approach, where modifications to the peptide's structure are made to improve its biological activity. nih.gov This often includes truncations, amino acid substitutions, and the incorporation of non-natural amino acids.
Studies have shown that the N-terminal helical domain of dermaseptins is crucial for their antimicrobial activity, more so than the C-terminal tail. nih.gov Truncating the peptide from the C-terminus can, in some cases, maintain or even improve antimicrobial potency while significantly reducing toxicity to mammalian cells. nih.govpeerj.com
For instance, a 19-mer truncated derivative of Dermaseptin-PC (DM-PC) retained similar antimicrobial strength as the parent peptide but had a markedly lower hemolytic effect. nih.gov Similarly, truncation of dermaseptin S4 resulted in short derivatives like the 13-mer K₄-S4(1-13), which showed improved structural characteristics and rapid cytolytic activity against various pathogens. asm.org However, excessive truncation can lead to a loss of activity. For example, deleting residues beyond position 15 at the C-terminus of Dermaseptin S1 (DS1) resulted in a significant decrease in biological activity. unito.it
Modifications at the N-terminus, such as the substitution of amino acids with fatty acids, have also been explored. Replacing the N-terminal dipeptide of a 15-mer dermaseptin S4 derivative with heptanoic or aminododecanoic acid resulted in improved potency and faster bactericidal kinetics. nih.gov C-terminal amidation is another common modification that can increase the net positive charge of the peptide, facilitating its binding to negatively charged bacterial membranes and protecting it from degradation. mdpi.com
Table 1: Examples of Truncated Dermaseptin Derivatives and their Properties
| Parent Peptide | Derivative | Modification | Key Findings | Reference(s) |
| Dermaseptin-PC | DMPC-19 | C-terminal truncation (19-mer) | Similar antimicrobial potency, significantly decreased hemolytic effect. | nih.gov |
| Dermaseptin S4 | K₄-S4(1-13) | C-terminal truncation (13-mer) | Maintained or improved structural characteristics and rapid cytolytic activity. | asm.org |
| Dermaseptin S1 | DS1(1-15)-NH₂ | C-terminal truncation (15-mer) and amidation | Minimum fragment showing antimicrobial properties comparable to the parent peptide. | unito.it |
| Dermaseptin S4 | C₇-S4(3-15) | N-terminal dipeptide replaced with heptanoic acid | Improved potency and faster bactericidal kinetics. | nih.gov |
Altering the amino acid sequence is a key strategy to modulate the activity and selectivity of dermaseptin peptides. Increasing the net positive charge, often by substituting neutral or acidic amino acids with basic residues like lysine (B10760008), can enhance antimicrobial potency. peerj.commdpi.com For example, replacing methionine and asparagine with lysine in Dermaseptin S4 (K₄K₂₀S4) resulted in a peptide with low toxicity. mdpi.com
The hydrophobicity of the peptide also plays a critical role. Optimizing the length and hydrophobicity of the C-terminal domain can influence the peptide's selectivity between bacterial and mammalian cells. nih.gov For instance, a 10-mer derivative of DM-PC with a cyclohexylalanine (Cha) at the C-terminus (DMPC-10A) retained the antimicrobial activity of the parent peptide, while its analog with alanine (B10760859) instead of Cha (DMPC-10) was much less potent. nih.gov
To overcome the susceptibility of peptides to degradation by proteases, synthetic analogs incorporating D-amino acids have been developed. nih.gov Since many antimicrobial peptides, including dermaseptins, are thought to act on the cell membrane without involving specific chiral receptors, their D-enantiomers are often as active as the natural L-isomers. nih.govcdnsciencepub.com The use of D-amino acids can enhance the peptide's stability and half-life without compromising its pharmacological profile. researchgate.net For example, substituting L-amino acids with D-amino acids in the most sensitive regions of a peptide is a feasible approach to overcome limitations related to protease degradation. nih.gov
Creation of Chimeric Dermaseptin Peptides (e.g., Dermaseptin-RNA III-Inhibiting Peptide Hybrids)
Chimeric peptides are created by fusing a dermaseptin derivative with another peptide that has a different mechanism of action, aiming for a synergistic effect. A notable example is the hybrid construct DD₁₃-RIP, which combines a 13-residue dermaseptin derivative (DD₁₃) with an RNA III-inhibiting peptide (RIP). nih.govnih.gov RIP is a heptapeptide (B1575542) that disrupts quorum-sensing mechanisms in staphylococci, thereby inhibiting biofilm formation. nih.govnih.gov
In vitro studies showed that while DD₁₃ was effective at killing bacteria, the chimeric DD₁₃-RIP was also able to inhibit RNA III synthesis, a key regulator of staphylococcal pathogenesis. nih.govnih.gov In a rat graft infection model, the hybrid peptide was the most potent at preventing staphylococcal infections at the lowest dose. nih.govnih.gov This suggests that the two components of the chimeric peptide act synergistically by simultaneously targeting bacterial membranes and quorum sensing. nih.govnih.govfrontiersin.org
Strategies for Enhancing Dermaseptin Potency and Therapeutic Index
The therapeutic index, a measure of a drug's safety, is a critical parameter for the clinical development of dermaseptins. Strategies to enhance both potency and the therapeutic index often involve a combination of the approaches mentioned above.
Optimizing Charge and Hydrophobicity: As discussed, fine-tuning the net positive charge and hydrophobicity through amino acid substitutions can lead to derivatives with enhanced antimicrobial activity and reduced toxicity. mdpi.comnih.gov
Truncation: Judicious truncation of the peptide can remove regions associated with toxicity while retaining the active domain. nih.govpeerj.com
Symmetrical Modification: A "minimized proteins" strategy was used to design mirror-like peptides based on the sequence and structural information of the dermaseptin family. nih.gov Further optimization of these peptides by adding a WXMXW-NH₂ motif at the ends led to broad-spectrum antimicrobial activity and the ability to neutralize endotoxins. nih.gov
Nanoparticle-Based Delivery Systems for Dermaseptin Peptides (e.g., Alginate Nanoparticle Immobilization)
Nanoparticle-based delivery systems offer a promising approach to overcome some of the limitations of dermaseptin peptides, such as nonspecific cytolytic effects and enzymatic degradation. mdpi.comresearchgate.net Encapsulating or immobilizing dermaseptins on nanoparticles can protect them from degradation, enhance their delivery to target cells, and potentially reduce their toxicity. mdpi.comresearchgate.netfrontiersin.org
One such system involves the immobilization of Dermaseptin B2 (DRS-B2) on alginate nanoparticles (Alg NPs). fao.orgnih.govmdpi.com The resulting formulation, Alg NPs + DRS-B2, showed significantly higher antibacterial activity against Escherichia coli strains compared to DRS-B2 alone. fao.orgnih.gov This enhanced activity is attributed to the potential of alginate nanoparticles to act as enhancers of antimicrobial peptide activity, possibly by facilitating the delivery of the peptide to the bacterial cell membrane through electrostatic interactions. mdpi.com The addition of molecules like lactic acid or menthol (B31143) to this formulation was found to further augment its antibacterial activity. nih.gov
Biotechnological Production and Heterologous Expression of Dermaseptin Peptides
Recombinant Expression Systems for Dermaseptin (B158304) Production (e.g., Escherichia coli Expression)
Escherichia coli (E. coli) remains one of the most widely used and cost-effective hosts for the recombinant production of proteins and peptides, including antimicrobial peptides (AMPs) like dermaseptins. nih.govformulationbio.com Its well-characterized genetics, rapid growth, and potential for high-yield production make it an attractive system. formulationbio.com However, the inherent antimicrobial nature of dermaseptins poses a challenge, as the expressed peptide can be toxic to the E. coli host itself. wur.nl
To overcome this toxicity, a common and effective strategy is to express the dermaseptin as a fusion protein. nih.govwur.nl In this approach, the gene encoding the dermaseptin is linked to the gene of a larger, benign protein partner. This fusion strategy serves several critical purposes:
Neutralization of Toxicity: The fusion partner can mask the antimicrobial activity of the dermaseptin, preventing it from disrupting the host cell's membranes and metabolic processes.
Prevention of Proteolytic Degradation: Small peptides are often susceptible to degradation by host proteases. The larger fusion protein provides stability and protects the dermaseptin from proteolysis. wur.nl
Facilitation of Purification: The fusion partner can be a protein with specific binding properties, such as Glutathione S-transferase (GST) or a polyhistidine-tag (His-tag), which allows for straightforward purification from the cell lysate using affinity chromatography. scielo.brnih.gov
A notable example of this strategy is the successful expression of Dermaseptin S4, a close relative of Dermaseptin-7, in E. coli BL21(DE3) cells. In this study, the Dermaseptin S4 gene was cloned into the pGEX-4T-1 vector, resulting in its expression as a fusion protein with GST. nih.gov The GST-Dermaseptin S4 fusion protein was overexpressed upon induction with isopropyl-β-D-thiogalactopyranoside (IPTG) and then purified from the bacterial lysate using GST affinity chromatography. nih.gov Following purification, the fusion protein was cleaved by a specific protease, thrombin, to release the biologically active Dermaseptin S4 peptide. nih.gov The recovered peptide demonstrated effective bactericidal activity, validating the utility of this expression system. nih.gov
The choice of expression vector and fusion partner is crucial for optimizing peptide yield. Vectors like the pET series, which utilize the strong T7 promoter, are commonly employed to achieve high levels of transcription and protein expression. sci-hub.sescielo.br The development of vectors that allow for the expression of fusion proteins with minimal additional amino acids after cleavage is also an important consideration to ensure the final peptide product is as close to the native sequence as possible. scielo.br
| Expression System Component | Purpose/Function | Example |
| Host Organism | Cell factory for peptide production. | Escherichia coli (e.g., BL21(DE3) strain) |
| Expression Vector | Plasmid containing the gene of interest and regulatory elements. | pGEX-4T-1, pET series vectors scielo.brnih.gov |
| Promoter | Regulates the transcription of the target gene. | T7 promoter sci-hub.se |
| Fusion Partner | Masks toxicity, prevents degradation, aids purification. | Glutathione S-transferase (GST), Polyhistidine-tag (His-tag) scielo.brnih.gov |
| Cleavage Site | Allows for the release of the active peptide from the fusion partner. | Thrombin protease recognition site nih.gov |
| Inducing Agent | Triggers gene expression from the regulated promoter. | Isopropyl-β-D-thiogalactopyranoside (IPTG) nih.gov |
Transgenic Plant Systems for Dermaseptin Production and Application
Transgenic plants have emerged as a promising platform for the production of valuable recombinant proteins and peptides, offering advantages such as low production costs, scalability, and the ability to perform complex post-translational modifications. Furthermore, expressing antimicrobial peptides like dermaseptins directly in crops presents a novel strategy for engineering disease resistance. nih.gov
The expression of dermaseptin genes in various plant species, including citrus, tobacco, and soybean, has been successfully demonstrated, leading to enhanced resistance against a range of plant pathogens. nih.govrsc.orgnih.gov
In a significant study, 'Pineapple' sweet orange (Citrus sinensis) plants were genetically transformed to express a dermaseptin gene from the frog Phyllomedusa sauvagii. nih.govresearchgate.net The gene was designed to be constitutively expressed and included a signal peptide to direct the dermaseptin to the apoplast (the space between plant cells). researchgate.net When these transgenic plants were challenged with Xanthomonas axonopodis pv. citri, the causative agent of citrus canker, they exhibited a significant reduction in disease symptoms, with some lines showing up to a 50% decrease in canker formation compared to non-transgenic control plants. nih.govresearchgate.netufl.edu This demonstrated the potential of using dermaseptins to protect important fruit crops from devastating bacterial diseases.
Similarly, research on tobacco (Nicotiana tabacum) has utilized hairy root (HR) cultures, induced by Agrobacterium rhizogenes-mediated transformation, as an efficient system for producing recombinant dermaseptins. nih.govnih.gov In one study, the gene for Dermaseptin B1 was fused to a chitin-binding domain (CBD) to enhance its antimicrobial efficacy. nih.govresearchgate.net The resulting fusion proteins, produced in tobacco hairy roots, showed significant inhibitory activity against several major plant pathogenic bacteria and fungi, including Pectobacterium carotovorum, Ralstonia solanacearum, and Alternaria alternata. nih.govnih.govresearchgate.net
| Plant Species | Dermaseptin Variant | Expression Strategy | Target Pathogen | Key Finding |
| Sweet Orange (Citrus sinensis) | Dermaseptin from P. sauvagii | Constitutive expression with apoplastic targeting. researchgate.net | Xanthomonas axonopodis pv. citri (Citrus Canker) nih.gov | Up to 50% reduction in canker symptoms. nih.govresearchgate.net |
| Tobacco (Nicotiana tabacum) | Dermaseptin B1 | Hairy root culture expression, fusion with Chitin-Binding Domain (CBD). nih.govnih.gov | Pectobacterium carotovorum, Alternaria alternata nih.govnih.gov | Enhanced antibacterial and antifungal activity. nih.govnih.gov |
| Soybean (Glycine max) | Dermaseptin 01 | Fusion with a wax-binding peptide (e.g., THA) for surface application. rsc.org | Phakopsora pachyrhizi (Asian Soybean Rust) rsc.org | Reduced disease severity in a rainfast manner. rsc.org |
Nuclear and Plastid Genomic Expression Strategies
The expression of foreign genes in plants can be achieved through two primary routes: transformation of the nuclear genome or transformation of the plastid genome (plastome). Each strategy has distinct characteristics and offers different advantages.
Nuclear Genomic Expression: This is the most common approach for plant genetic engineering. The gene of interest is integrated into the plant's nuclear DNA. A key requirement for expressing proteins that function within organelles like the chloroplast is the inclusion of a specific targeting sequence, such as a chloroplast-targeting peptide (cTP). plos.org These N-terminal sequences guide the newly synthesized protein from the cytosol across the chloroplast envelope. The expression of many nuclear-encoded proteins involved in photosynthesis is tightly coordinated with signals originating from the plastids, a process known as retrograde signaling, to ensure the proper assembly of photosynthetic machinery. nih.govnih.gov The expression of dermaseptin in sweet orange to combat citrus canker is an example of nuclear transformation. nih.gov
Plastid Genomic Expression (Transplastomic Plants): This strategy involves integrating the foreign gene directly into the circular DNA genome of the chloroplasts. Plastid transformation offers several significant advantages:
High Expression Levels: Each plant cell can contain thousands of copies of the plastome, leading to extremely high levels of recombinant protein accumulation.
Gene Containment: In most crop plants, plastids are inherited maternally. This means that the transgene is not typically present in pollen, which significantly reduces the risk of gene flow to wild relatives.
Absence of Gene Silencing: The position effects and gene silencing mechanisms that can sometimes plague nuclear transgenes are generally not observed in plastid expression.
Higher plants possess two main types of RNA polymerases for transcription within the plastid: the plastid-encoded plastid RNA polymerase (PEP) and the nucleus-encoded plastid RNA polymerase (NEP). frontiersin.org These polymerases recognize different types of promoters, and the choice of promoter is critical for achieving high-level gene expression in the plastid. While this technology holds immense promise for producing high yields of peptides like dermaseptins, specific examples of this compound being expressed via this route are not yet widely documented in published literature.
Engineering for Functionalizing Crop Surfaces
A novel and innovative application of dermaseptin biotechnology is the functionalization of crop surfaces to create a protective, antimicrobial barrier. This approach aims to prevent pathogens from establishing an infection in the first place.
A recent study demonstrated the feasibility of this concept by creating a bifunctional fusion peptide. rsc.org This engineered peptide consisted of two key domains:
An anchor peptide that specifically binds to the epicuticular wax layer on the surface of plant leaves.
An antimicrobial peptide , in this case, a fusion of Dermaseptin 01 and Thanatin (DS01-THA). rsc.org
This bifunctional peptide was produced in E. coli, and the resulting crude extracts were sprayed onto soybean leaves. researchgate.net The anchor peptide ensured that the antimicrobial domain (DS01-THA) adhered strongly to the leaf surface. This binding was shown to be "rainfast," meaning it resisted being washed off by rainfall, a critical feature for practical agricultural applications. rsc.org
When treated soybean plants were inoculated with the spores of Phakopsora pachyrhizi, the fungus that causes Asian Soybean Rust, the plants functionalized with the DS01-THA peptide showed significantly reduced disease severity. rsc.org This strategy of using engineered peptides to create a durable, antimicrobial shield on the plant surface represents a promising, eco-friendly alternative to conventional chemical fungicides for sustainable pest management. researchgate.netannualreviews.org
Computational Biology and Bioinformatics Approaches in Dermaseptin Research
Molecular Modeling and Dynamics Simulations of Dermaseptin-Membrane Interactions
Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to elucidate the intricate interactions between dermaseptin (B158304) peptides and biological membranes. mdpi.comnih.gov These methods provide a dynamic, atomistic view of how these peptides approach, bind to, and disrupt the lipid bilayers of target cells, a process that is often difficult to capture with experimental techniques alone. mdpi.comnih.gov
Simulations have been instrumental in understanding the "carpet model," a proposed mechanism for dermaseptin's action. nih.govnih.gov According to this model, the peptides accumulate on the membrane surface, and once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner. nih.gov MD simulations can model this process, showing how the peptides align parallel to the membrane and interact with the lipid headgroups. nih.govnih.gov
Key insights from molecular modeling and MD simulations include:
Peptide Conformation: Dermaseptins are known to adopt an α-helical structure in a hydrophobic environment, such as a cell membrane. oup.comnih.gov Simulations can predict and analyze this coil-to-helix transition upon membrane binding. peerj.comnih.gov
Insertion Depth and Orientation: MD studies can determine how deeply a peptide inserts into the membrane and its orientation relative to the lipid bilayer. nih.govpsu.edu For instance, simulations have shown that the initial orientation of the peptide—whether its hydrophobic or positively charged face is directed towards the membrane—significantly influences the degree of interaction and penetration. psu.edunih.gov Aromatic residues, particularly near the N-terminus, appear to be crucial in driving these interactions. psu.edunih.gov
Membrane Disruption: These computational approaches can visualize the consequences of peptide binding, such as membrane thinning, increased lipid disorder, and the formation of transient pores, which are hallmarks of the lytic mechanisms of many AMPs. psu.edunih.gov
Influence of Lipid Composition: Simulations can be performed with different model membranes to represent bacterial (anionic) and mammalian (zwitterionic) cells. This helps to explain the selectivity of dermaseptins, as they typically show stronger interactions with the negatively charged lipids found in bacterial membranes. nih.govresearchgate.net
A study on Dermaseptin 01, for example, used monolayer models to show that interactions were significantly stronger with negatively charged dipalmitoylphosphatidylglycerol (B1197311) (DPPG) compared to zwitterionic dipalmitoylphosphatidylcholine (DPPC) or a lipid extract from Leishmania amazonensis at lower peptide concentrations. researchgate.net
| Computational Technique | Key Insight | Details | References |
|---|---|---|---|
| Molecular Dynamics (MD) Simulations | Mechanism of Action | Supports the "carpet model" where peptides accumulate on and disrupt the membrane. | nih.govnih.gov |
| MD Simulations | Conformational Changes | Demonstrates the transition from a random coil to an α-helical structure upon binding to a membrane environment. | peerj.comnih.gov |
| MD Simulations | Peptide Orientation | Shows that the initial orientation of the hydrophobic face towards the membrane leads to stronger interaction and penetration. | psu.edunih.gov |
| Monolayer Interaction Studies | Lipid Selectivity | Dermaseptin 01 interacts more strongly with negatively charged lipids (modeling bacterial membranes) than with zwitterionic lipids (modeling mammalian membranes). | researchgate.net |
Proteome-Wide Target Identification for Intracellular-Acting Dermaseptin Peptides, including the Dermaseptin-7 Hybrid (P-Der)
While membrane disruption is a primary mechanism of action for many dermaseptins, some, including derivatives and hybrids, can translocate into the cell to interact with intracellular targets. nih.govfrontiersin.org Identifying these targets is crucial for a complete understanding of their antimicrobial activity. Proteome microarrays have become a powerful high-throughput tool for this purpose. nih.govfrontiersin.orgresearchgate.net
A notable example is the study of a hybrid peptide of pleurocidin (B1576808) and dermaseptin, known as P-Der. nih.govnih.gov Using Escherichia coli proteome microarrays, researchers systematically identified the intracellular protein targets of P-Der. nih.gov This technique involves incubating a labeled version of the peptide with a microarray chip containing the entire proteome of the target organism. frontiersin.org
Key findings from these proteomic studies include:
Identification of Multiple Targets: P-Der was found to interact with 252 distinct proteins in E. coli. mdpi.com This multiplicity of targets suggests a complex mechanism of action that is less likely to be overcome by a single mutation, potentially reducing the development of resistance. researchgate.net
Metabolic Pathway Disruption: Analysis of the identified protein targets revealed that P-Der affects several catabolic processes of small molecules. nih.govnih.gov
Common and Unique Targets: Comparative studies with other intracellular-acting AMPs, such as lactoferricin (B1576259) B, PR-39, and bactenecin (B179754) 7, have identified both common and unique protein targets. nih.govmdpi.com For instance, a common target for all four peptides was found to be arginine decarboxylase, an enzyme critical for the survival of E. coli in extremely acidic environments. nih.govasm.org This suggests a potential synergistic effect or a common vulnerability in bacteria that these peptides exploit. nih.gov
Marine vs. Terrestrial AMPs: A comparative analysis between the marine-derived P-Der and terrestrial AMPs showed that the common targets of marine AMPs were enriched in DNA-associated proteins, whereas terrestrial AMPs' targets were more involved in metabolic processes. mdpi.com
| Approach | Organism | Key Finding | References |
|---|---|---|---|
| E. coli Proteome Microarray | Escherichia coli | Identified 252 intracellular protein targets for P-Der. | mdpi.com |
| KEGG Pathway Analysis | Escherichia coli | P-Der's targets are involved in various catabolic processes of small molecules. | nih.govnih.gov |
| Comparative Proteomics | Escherichia coli | Arginine decarboxylase was identified as a common target for P-Der and three other AMPs (lactoferricin B, PR-39, bactenecin 7). | nih.govasm.org |
| Comparative Analysis | Escherichia coli | Common protein targets of marine AMPs (including P-Der) were enriched in DNA-associated proteins. | mdpi.com |
Structure-Function Prediction and Optimization via Bioinformatics Tools (e.g., HELIQUEST)
Bioinformatics tools are essential for predicting the structure and function of dermaseptin peptides from their amino acid sequences and for guiding their optimization. nih.gov These tools enable researchers to rapidly screen and design new peptide analogs with potentially enhanced activity or improved selectivity before undertaking costly and time-consuming chemical synthesis and laboratory testing. nih.govmdpi.com
HELIQUEST is a widely used web server that calculates the physicochemical properties of an α-helical peptide and generates a helical wheel diagram. oup.comasm.orgmdpi.com This visualization is critical for understanding the amphipathic nature of dermaseptins, which is the spatial separation of hydrophobic and hydrophilic residues on opposite faces of the helix. peerj.comacs.org This amphipathicity is a key determinant of their ability to interact with and disrupt membranes. acs.org
Other bioinformatics tools and their applications in dermaseptin research include:
Secondary Structure Prediction: Servers like I-TASSER and PEP-FOLD are used to predict the three-dimensional structure of peptides, confirming their propensity to form α-helices. oup.comasm.orgui.ac.id
Physicochemical Property Calculation: Tools can compute key parameters such as net charge, hydrophobicity, and hydrophobic moment, which are correlated with antimicrobial activity and hemolytic potential. peerj.comnih.gov For example, increasing the net positive charge of dermaseptin derivatives has been shown to enhance their antimicrobial spectrum. peerj.com
Sequence Alignment and Homology: Programs like Clustal-Omega are used to compare the sequences of newly discovered dermaseptins with known peptides in databases, helping to classify them and predict their function based on homology. mdpi.com
Optimization Strategies: By analyzing the structure-activity relationships of existing dermaseptins, researchers can use bioinformatics to design new derivatives. nih.gov This can involve truncating the peptide to find the minimal active sequence, substituting amino acids to increase cationicity or optimize hydrophobicity, or creating hybrid peptides. oup.comnih.gov Studies on Dermaseptin S4 derivatives, for instance, have shown that optimizing the peptide's length and the hydrophobicity of its C-terminus can be crucial for improving its therapeutic window. nih.gov
| Bioinformatics Tool/Approach | Application | Example in Dermaseptin Research | References |
|---|---|---|---|
| HELIQUEST | Analysis of amphipathic properties and helical wheel projection. | Used to characterize the hydrophobicity, hydrophobic moment, and amphipathicity of new dermaseptin analogs. | oup.comasm.orgnih.gov |
| I-TASSER / PEP-FOLD | Secondary and tertiary structure prediction. | Predicted the α-helical conformation of Dermaseptin-AC. | oup.comasm.org |
| Clustal-Omega | Sequence alignment and comparison. | Aligned the sequence of Dermaseptin-SS1 with related peptides to determine sequence identity. | mdpi.com |
| In Silico Peptide Design | Optimization of activity and selectivity. | Guided the design of truncated N-terminal derivatives of a novel dermaseptin to reduce cytotoxicity while retaining antimicrobial activity. | nih.gov |
Peptide-Protein Interaction Studies of Antimicrobial Dermaseptins
In silico peptide-protein interaction studies, primarily through molecular docking, are used to investigate how dermaseptins might bind to specific protein targets, either on the surface of or inside a pathogen. ui.ac.idui.ac.id This approach is particularly valuable for exploring the potential of dermaseptins as antiviral or other therapeutic agents that act by inhibiting key protein functions. ui.ac.id
Molecular docking simulations predict the preferred orientation of a peptide when bound to a protein to form a stable complex. The output is often a binding energy score, which indicates the strength of the interaction. ui.ac.idui.ac.id
Examples of peptide-protein interaction studies involving dermaseptins include:
Antiviral Research: In the context of the COVID-19 pandemic, researchers used molecular docking to study the interaction between dermaseptin derivatives (like Dermaseptin-S9) and the SARS-CoV-2 spike protein. ui.ac.idui.ac.id The simulations aimed to determine if the peptide could bind to the receptor-binding domain of the spike protein and prevent its attachment to the human ACE2 receptor, thereby blocking viral entry. ui.ac.id
Binding Affinity and Stability: These studies can calculate the binding free energy, providing a quantitative measure of the affinity between the peptide and the protein target. ui.ac.idui.ac.id For example, one study reported a strong binding affinity for Dermaseptin-S9 to the SARS-CoV-2 spike protein. ui.ac.idui.ac.id
Identification of Key Residues: Docking analyses can identify the specific amino acid residues on both the peptide and the protein that are involved in the interaction, such as those forming hydrogen bonds or hydrophobic interactions. ui.ac.id This information is invaluable for the rational design of more potent and specific peptide inhibitors.
Current Challenges and Future Directions in Dermaseptin Research
Further Elucidation of Complex Molecular Mechanisms of Dermaseptin (B158304) Action
The primary mechanism of action for many dermaseptins involves the disruption of microbial cell membranes. mdpi.com These cationic peptides are electrostatically attracted to the negatively charged components of bacterial and cancer cell membranes, such as phosphatidylserine (B164497) and glycosaminoglycans. mdpi.complos.org Upon reaching a threshold concentration, they are thought to form pores or disrupt the membrane integrity through a "carpet-like" mechanism, leading to leakage of cellular contents and cell death. mdpi.commdpi.com
However, the complete picture of their molecular interactions is likely more complex. Evidence suggests that some dermaseptins may not rely solely on membrane disruption. For instance, the activity of Dermaseptin-B2 composed entirely of D-amino acids was nearly identical to its natural L-amino acid counterpart, suggesting that a stereo-selective receptor is unlikely to be the primary target. researchgate.net Yet, other studies indicate that some dermaseptins can inhibit ATP production through receptor binding. researchgate.net Future research should aim to unravel these multifaceted mechanisms. Key areas of investigation include:
Membrane Interactions: Detailed studies on the interaction of Dermaseptin-7 with various lipid bilayers mimicking bacterial, fungal, and cancer cell membranes to understand the specifics of binding and disruption.
Intracellular Targets: Investigating whether this compound or its fragments can translocate into the cell and interact with intracellular components, such as DNA, RNA, or metabolic enzymes. nih.gov
Immunomodulatory Effects: Exploring the potential of this compound to modulate the host's immune response, a property observed in other antimicrobial peptides. nih.gov
Signal Transduction Pathways: Research has shown that Dermaseptin B2 can affect signaling pathways like PI3K/AKT, RTK, and NOTCH, which are involved in cancer progression. scirp.org Similar investigations into this compound's effects are warranted.
Addressing Dermaseptin Peptide Stability and Degradation Pathways
A significant obstacle to the therapeutic use of peptides like this compound is their inherent instability and susceptibility to degradation by proteases in the body. nih.govacs.org The amino acid sequence is a primary determinant of a peptide's stability. sigmaaldrich.com Common degradation pathways include hydrolysis, particularly at aspartic acid residues, deamidation at asparagine and glutamine residues, and oxidation of cysteine and methionine. sigmaaldrich.com
Strategies to enhance the stability of dermaseptin peptides are crucial for their development as drugs. These include:
Amino Acid Substitution: Replacing susceptible amino acids with more stable ones. For example, the introduction of D-amino acids can confer resistance to enzymatic degradation by trypsin. nih.gov
Chemical Modifications: Modifying the N- or C-terminus of the peptide, such as through amidation or acylation, can increase stability. acs.orgasm.org For instance, C-terminal amidation is a common feature of naturally occurring dermaseptins. oup.com
Truncation: Creating shorter versions of the peptide that retain activity but may have improved stability. acs.org Studies on N-terminal fragments of dermaseptins have shown that truncated peptides can maintain antimicrobial potency. nih.gov
| Modification Strategy | Example | Effect on Stability |
|---|---|---|
| D-amino acid substitution | Partial or full replacement of L-amino acids with D-amino acids | Increased resistance to proteolytic enzymes like trypsin. nih.gov |
| C-terminal amidation | Adding an amide group to the C-terminus | Can increase stability and is a natural modification in many dermaseptins. acs.orgoup.com |
| N-terminal acylation | Attaching an acyl chain to the N-terminus | Can enhance stability and modulate activity. asm.org |
| Truncation | Creating shorter peptide fragments | Can sometimes improve stability while retaining biological activity. nih.govacs.org |
Optimization Strategies for Enhanced Selectivity and Reduced Off-Target Interactions
For any therapeutic agent, high selectivity for its target cells over host cells is paramount to minimize side effects. While many dermaseptins show preferential activity against microbial and cancer cells, some can exhibit hemolytic activity (lysis of red blood cells) or cytotoxicity towards normal mammalian cells. nih.govfrontiersin.org For example, Dermaseptin-PH showed some cytotoxicity against human dermal endothelium and red blood cells. nih.gov
Optimizing the selectivity of this compound is a key research focus. Strategies include:
Modulating Physicochemical Properties: Adjusting the peptide's net charge, hydrophobicity, and amphipathicity can influence its interaction with different cell membranes. Increasing cationicity has been shown to improve the antimicrobial activity and spectrum of some dermaseptins. peerj.com
Amino Acid Substitutions: Strategic replacement of amino acids can alter selectivity. For instance, substituting the tryptophan at position 3 in Dermaseptin-B2 with phenylalanine reduced its anti-proliferative activity. plos.org
Conjugation: Attaching the peptide to a targeting moiety, such as an antibody or a ligand for a receptor overexpressed on cancer cells, can direct its activity. An example is the conjugation of Dermaseptin-B2 to an LHRH analog to target prostate cancer cells. mdpi.com
Development of Advanced Peptide Designs for Next-Generation Antimicrobial and Anticancer Agents
Building on the knowledge of structure-activity relationships, researchers are designing novel peptide analogs inspired by this compound. The goal is to create next-generation agents with improved potency, stability, and selectivity.
Advanced design strategies include:
Peptidomimetics: Creating non-peptide molecules that mimic the structure and function of dermaseptins but have improved pharmacological properties.
Hybrid Peptides: Combining sequences from different antimicrobial peptides to create novel molecules with enhanced or synergistic activities.
Fusion Peptides: Fusing dermaseptin sequences with other functional peptides, such as the TAT peptide, has been shown to enhance biological activity. peerj.com
| Peptide | Design Strategy | Observed Outcome | Reference |
|---|---|---|---|
| DP-2 | Fusion of a truncated dermaseptin (DP-1) with the TAT peptide | Enhanced antimicrobial and anticancer activity compared to the truncated peptide alone. peerj.com | peerj.com |
| Dermaseptin S4 derivatives | Introduction of Lys at positions 7 and 14 | Remarkably increased antimicrobial activity against P. aeruginosa. peerj.com | peerj.com |
| Hormonotoxin (LHRH-Dermaseptin-B2) | Conjugation of Dermaseptin-B2 to an LHRH analog | Targeted activity against LHRH-receptor-expressing prostate cancer cells. mdpi.com | mdpi.com |
Expanding the Scope of Dermaseptin Biological Activity Research and Therapeutic Exploration
The biological activities of dermaseptins extend beyond their direct antimicrobial and anticancer effects. Future research should explore these broader therapeutic potentials.
Potential new areas for investigation include:
Antiviral Activity: While some dermaseptins have shown activity against enveloped viruses, this remains a relatively underexplored area. nih.gov
Anti-inflammatory Activity: Some antimicrobial peptides can neutralize lipopolysaccharides (LPS), the endotoxins from Gram-negative bacteria that trigger strong inflammatory responses. frontiersin.org Investigating this property in this compound could lead to its use in treating sepsis or other inflammatory conditions.
Wound Healing: Antimicrobial peptides can play a role in wound healing by preventing infection and potentially modulating cellular processes involved in tissue repair.
Anti-biofilm Activity: Bacteria within biofilms are notoriously resistant to conventional antibiotics. Dermaseptin-PH has demonstrated moderate activity against E. coli and S. aureus biofilms, suggesting a potential application in this area. mdpi.com
Q & A
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Characterize peptides via HPLC (>95% purity), mass spectrometry, and amino acid analysis. Use standardized storage conditions (lyophilized at -80°C) and pre-treat with TFA/acetonitrile to dissolve aggregates. Include internal controls in each experiment to adjust for potency drift .
Tables: Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
